molecular formula C9H9ClO2 B15264908 3-Ethylphenyl chloroformate

3-Ethylphenyl chloroformate

Cat. No.: B15264908
M. Wt: 184.62 g/mol
InChI Key: ODAVXPFYLQVHJM-UHFFFAOYSA-N
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Description

3-Ethylphenyl chloroformate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(3-ethylphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO2/c1-2-7-4-3-5-8(6-7)12-9(10)11/h3-6H,2H2,1H3

InChI Key

ODAVXPFYLQVHJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC(=O)Cl

Origin of Product

United States

Foundational & Exploratory

3-Ethylphenyl chloroformate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenyl chloroformate, with the chemical formula C₉H₉ClO₂, is an organic compound that belongs to the chloroformate ester family.[1] These compounds are characterized by a chloroformyl group (-O-C(O)-Cl) attached to an organic substituent. Chloroformates, in general, are reactive molecules widely employed in organic synthesis as versatile reagents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in research and development. Due to the limited availability of specific experimental data for this particular derivative, information from closely related aryl chloroformates is also discussed to provide a broader context.

Core Chemical Properties

PropertyValueReference
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name (3-ethylphenyl) carbonochloridate[1]

For context, related aryl chloroformates such as phenyl chloroformate exhibit boiling points in the range of 188-189 °C and a density of approximately 1.24 g/cm³. It is anticipated that this compound would have comparable, though not identical, physical properties.

Synthesis of Aryl Chloroformates: A General Experimental Protocol

Aryl chloroformates, including this compound, are typically synthesized by the reaction of the corresponding phenol with phosgene or a phosgene equivalent. The following is a general experimental protocol for the synthesis of an aryl chloroformate, which can be adapted for the preparation of this compound from 3-ethylphenol.

Materials:

  • 3-Ethylphenol

  • Phosgene (or a phosgene substitute such as triphosgene)

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • Tertiary amine base (e.g., pyridine, triethylamine) or an inorganic base (e.g., sodium hydroxide)

  • Anhydrous calcium chloride or magnesium sulfate for drying

  • Standard laboratory glassware for inert atmosphere reactions

Methodology:

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet (or dropping funnel for liquid phosgene substitutes), a condenser, and a gas outlet connected to a scrubbing system to neutralize excess phosgene and hydrogen chloride byproduct. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reactant Preparation: A solution of 3-ethylphenol and a suitable base in an anhydrous solvent is prepared in the reaction flask. The mixture is typically cooled in an ice bath.

  • Phosgenation: Phosgene gas is bubbled through the cooled solution, or a solution of a phosgene substitute is added dropwise. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting phenol.

  • Work-up: Upon completion, the reaction mixture is purged with an inert gas to remove any unreacted phosgene. The mixture is then washed sequentially with dilute acid (to remove the amine base), water, and brine. The organic layer is separated and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Synthesis Workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the chloroformate functional group. This group is an excellent electrophile, making the compound susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis.

Key Reactions:

  • Carbamate Formation: Chloroformates react readily with primary and secondary amines to form carbamates. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The presence of a base is typically required to neutralize the hydrogen chloride byproduct.

  • Carbonate Ester Formation: Reaction with alcohols or phenols in the presence of a base yields carbonate esters.

  • Mixed Anhydride Formation: Carboxylic acids can react with chloroformates to form mixed anhydrides, which are useful intermediates for acylation reactions.

These reactions highlight the potential of this compound as a derivatizing agent and a building block in the synthesis of more complex molecules. The ethylphenyl moiety can be strategically incorporated into target structures to modulate properties such as lipophilicity and biological activity.

Reactivity cluster_0 Nucleophilic Attack cluster_1 Products A 3-Ethylphenyl Chloroformate B Carbamate A->B + Amine C Carbonate Ester A->C + Alcohol/Phenol D Mixed Anhydride A->D + Carboxylic Acid

Reactivity of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, compounds in the chloroformate class are generally hazardous. They are typically corrosive, lachrymatory, and react with moisture, including atmospheric humidity, to release hydrogen chloride gas. Therefore, handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Storage should be in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a potentially valuable reagent for organic synthesis, offering a means to introduce the 3-ethylphenoxycarbonyl group into a variety of molecules. While specific physical and experimental data for this compound are limited, its chemical behavior can be inferred from the well-established reactivity of other aryl chloroformates. Further research into the specific properties and applications of this compound is warranted to fully explore its utility in the fields of medicinal chemistry, materials science, and drug development.

References

Technical Guide to 3-Ethylphenyl Chloroformate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of chemical databases and supplier information did not yield a specific CAS (Chemical Abstracts Service) registry number for 3-Ethylphenyl chloroformate. The information presented herein is based on available data for the precursor, 3-Ethylphenol, and a close structural analog, Phenyl chloroformate, to provide a comprehensive technical overview.

Introduction to this compound

Physicochemical Properties

Quantitative data for the precursor, 3-Ethylphenol, and a structural analog, Phenyl chloroformate, are summarized below.

Table 1: Quantitative Data for 3-Ethylphenol

PropertyValueCAS Number
Molecular FormulaC₈H₁₀O620-17-7[1]
Molecular Weight122.16 g/mol 620-17-7
Melting Point-4 °C[1][2]620-17-7[1][2]
Boiling Point214-218 °C[1][2]620-17-7[1][2]
Density1.001 g/mL at 25 °C[2]620-17-7[2]
Refractive Index1.533-1.535 at 20 °C[2][3]620-17-7[2][3]
Flash Point94 °C (201.2 °F)[1]620-17-7[1]
Vapor Pressure6.7 Pa at 25 °C[1]620-17-7[1]
Water Solubility3342 mg/L at 25 °C (estimated)[3][4]620-17-7[3][4]
logP (o/w)2.400[3]620-17-7[3]

Table 2: Quantitative Data for Phenyl Chloroformate

PropertyValueCAS Number
Molecular FormulaC₇H₅ClO₂[5]1885-14-9[5]
Molecular Weight156.57 g/mol [5]1885-14-9[5]
Melting Point-28 °C[6][7]1885-14-9[6][7]
Boiling Point74-75 °C at 13 mmHg[6]1885-14-9[6]
Density1.248 g/mL at 25 °C[6]1885-14-9[6]
Refractive Indexn20/D 1.511[6]1885-14-9[6]
Flash Point69 °C (156.2 °F) - closed cup[7]1885-14-9[7]
Vapor Pressure1.22 psi at 20 °C1885-14-9
Water SolubilityReacts with water[6][7]1885-14-9[6][7]

Experimental Protocols

3.1. General Synthesis of Aryl Chloroformates

The synthesis of aryl chloroformates, such as this compound, is typically achieved by reacting the corresponding phenol with phosgene or a phosgene equivalent like triphosgene.[8][9][10]

Objective: To synthesize an aryl chloroformate from a phenol.

Materials:

  • Phenol (e.g., 3-Ethylphenol)

  • Phosgene (COCl₂) or Triphosgene (a safer solid equivalent)

  • An inert solvent (e.g., toluene, chloroform)[8][10]

  • A base (e.g., pyridine, N,N-dimethylaniline, or sodium carbonate)[8][10]

  • Anhydrous calcium chloride or other suitable drying agent

  • Reaction flask with a stirrer, dropping funnel, and a condenser with a gas outlet to a scrubber.

Procedure:

  • The phenol is dissolved in an inert solvent in the reaction flask and cooled in an ice bath (0-10 °C).[10]

  • Phosgene gas is bubbled through the solution, or a solution of triphosgene in the same solvent is added dropwise. The reaction is maintained at a low temperature.[8][10]

  • A base, such as pyridine or N,N-dimethylaniline, is added dropwise to the reaction mixture to neutralize the hydrochloric acid that is formed.[10]

  • The reaction mixture is stirred at a low temperature for several hours to ensure complete reaction.[8]

  • Upon completion, the reaction mixture is washed with cold water, followed by a dilute acid wash (e.g., dilute HCl) and then again with water to remove any unreacted base and salts.[10]

  • The organic layer is separated and dried over an anhydrous drying agent.[10]

  • The solvent is removed under reduced pressure.

  • The resulting crude aryl chloroformate can be purified by vacuum distillation.[10]

3.2. Production of 3-Ethylphenol

3-Ethylphenol can be produced via the sulfonation of ethylbenzene, followed by an alkali melt of the resulting 3-ethylbenzenesulfonic acid.[4][11] Under high-temperature sulfonation conditions (around 200 °C), a mixture of ethylbenzenesulfonic acid isomers is formed.[11] The 2- and 4-isomers are then selectively hydrolyzed back to ethylbenzene, leaving the 3-isomer, which is then converted to 3-ethylphenol via an alkali melt.[11]

Signaling Pathways and Reaction Mechanisms

The primary reactivity of chloroformates involves nucleophilic acyl substitution at the carbonyl carbon.[12][13]

4.1. General Synthesis of this compound

The synthesis involves the reaction of 3-ethylphenol with phosgene, where the lone pair of electrons on the phenolic oxygen attacks the carbonyl carbon of phosgene, followed by the elimination of a chloride ion and a proton to form the final product.

G cluster_reactants Reactants cluster_products Products 3-Ethylphenol 3-Ethylphenol 3-Ethylphenyl_chloroformate 3-Ethylphenyl chloroformate 3-Ethylphenol->3-Ethylphenyl_chloroformate + Phosgene Phosgene Phosgene Phosgene->3-Ethylphenyl_chloroformate HCl HCl G cluster_nucleophiles Nucleophiles cluster_products Products Chloroformate Aryl Chloroformate (R-O-COCl) Carbamate Carbamate (R-O-CO-NHR') Chloroformate->Carbamate + Amine Carbonate Carbonate (R-O-CO-OR') Chloroformate->Carbonate + Alcohol Amine Amine (R'-NH2) Alcohol Alcohol (R'-OH)

References

Synthesis of 3-Ethylphenyl Chloroformate from 3-Ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethylphenyl chloroformate is a chemical intermediate potentially valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure combines a reactive chloroformate group with a substituted aromatic ring, making it a versatile building block for introducing the 3-ethylphenoxycarbonyl moiety into various molecules. The primary and most direct method for its synthesis involves the reaction of 3-ethylphenol with phosgene or a phosgene equivalent. This technical guide provides an in-depth overview of this synthetic transformation, focusing on reaction conditions, experimental protocols, and safety considerations pertinent to researchers and professionals in drug development and chemical synthesis.

The synthesis of aryl chloroformates from phenols is a well-established reaction, typically proceeding via the phosgenation of the corresponding phenol.[1][2] While aliphatic alcohols can react with phosgene without additives, the lower reactivity of phenols necessitates the use of catalysts or bases to achieve efficient conversion.[1] This guide will detail these methodologies, providing a generalized protocol adaptable for the specific synthesis of this compound.

Reaction and Mechanism

The core reaction involves the nucleophilic attack of 3-ethylphenol on a phosgenating agent, such as phosgene (COCl₂), to form the desired chloroformate and hydrogen chloride (HCl) as a byproduct.

General Reaction Scheme:

To drive the reaction to completion and neutralize the corrosive HCl byproduct, a base (e.g., pyridine, N,N-dimethylaniline) or a catalyst is often employed.[2][3] The use of a base converts the phenol to the more nucleophilic phenoxide, which then reacts with phosgene. Alternatively, specific catalysts can facilitate the reaction even without stoichiometric base addition.[1][4]

Phosgenating Agents

Due to the extreme toxicity of phosgene gas, safer, solid, or liquid equivalents are commonly used in laboratory settings.[3]

  • Phosgene (COCl₂): A highly toxic, colorless gas.[3] Its high reactivity allows for efficient reactions, but it requires specialized equipment and stringent safety protocols for handling.[5]

  • Diphosgene (Trichloromethyl chloroformate): A liquid at room temperature, which is easier to handle than gaseous phosgene.[3] It decomposes to generate phosgene in situ.

  • Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that is significantly safer to store and handle than phosgene.[3][6] It serves as a solid source of phosgene, typically activated by a catalyst.

While substitutes offer safety advantages, phosgene can be superior in terms of reactivity and yield, sometimes affording purer products under milder conditions.

Catalysis and Reaction Conditions

The synthesis of aryl chloroformates is typically performed under anhydrous conditions in an inert solvent. Various catalysts and bases can be used to promote the reaction.

  • Bases: Tertiary amines like pyridine or N,N-dimethylaniline can be used in stoichiometric amounts to neutralize the generated HCl.[2][3]

  • Catalysts: For industrial or continuous processes, catalytic amounts of specific compounds are preferred. These include:

    • Organic Phosphorus Compounds: Triphenylphosphine or triphenyl phosphite have been shown to effectively catalyze the reaction of phenols with phosgene.[1][2][7][8]

    • Cyclic Ureas: N,N'-dimethylpropyleneurea or N,N'-dimethylethyleneurea serve as effective catalysts for the phosgenation of phenols.[4]

    • Quaternary Ammonium Salts: These can act as catalysts in an anhydrous process for preparing aryl chloroformates.[9]

The reaction temperature typically ranges from 60°C to 180°C, with a preferred range of 100°C to 140°C for catalytic processes.[1][4][8]

Data Presentation: Comparative Synthesis of Aryl Chloroformates

The following table summarizes various reported conditions for the synthesis of aryl chloroformates, which can serve as a basis for optimizing the synthesis of this compound.

Starting PhenolPhosgenating AgentCatalyst / BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolPhosgeneTriphenylphosphineNone (Melt)120-1258-1089.5[7]
PhenolPhosgeneTriphenyl phosphiteNone (Melt)120498.3 (crude)[1][8]
PhenolPhosgeneN,N-dimethylanilineChloroform5-10Not Specified~90[2]
PhenolTriphosgeneSodium Carbonate / DMFToluene08Not Specified[6]
Dihydric PhenolsPhosgeneQuaternary Ammonium SaltInert Organic Solvent20-130Not SpecifiedNearly Quantitative[9]
General PhenolsPhosgeneCyclic Urea (e.g., DMPU)None or Inert Solvent100-140Continuous/BatchNot Specified[4]

Experimental Workflow

The logical flow for the synthesis, from starting materials to the purified product, is outlined below. This workflow emphasizes the key stages of the reaction, work-up, and purification.

G Diagram 1: Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product cluster_byproduct Byproduct A 3-Ethylphenol E Reaction Vessel (Inert Atmosphere, 0°C to 120°C) A->E B Phosgenating Agent (e.g., Triphosgene) B->E C Catalyst / Base (e.g., Pyridine) C->E D Anhydrous Solvent (e.g., Toluene) D->E F Quenching (e.g., Cold Water) E->F Reaction Mixture M HCl Gas (Neutralized by Base or Scrubber) G Phase Separation F->G H Washing (Dilute HCl, Brine) G->H Organic Layer I Drying (e.g., Na₂SO₄) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (Vacuum Distillation) J->K L This compound K->L Purified Product

Caption: Diagram 1: Synthesis Workflow for this compound.

Generalized Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar aryl chloroformates and should be adapted and optimized. Extreme caution must be exercised when handling phosgene or its substitutes. All operations must be performed in a certified, high-performance fume hood.

Materials and Equipment:

  • 3-Ethylphenol

  • Triphosgene (or other phosgenating agent)

  • Anhydrous Pyridine (or other base/catalyst)

  • Anhydrous Toluene (or other inert solvent like Dichloromethane)

  • Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

  • Addition funnel

  • Ice bath

  • Gas scrubber (containing a caustic solution, e.g., NaOH)

  • Standard glassware for work-up and vacuum distillation

Procedure:

  • Reaction Setup:

    • A three-neck flask is equipped with a magnetic stirrer, a nitrogen inlet, a reflux condenser connected to a gas scrubber, and a dropping funnel. The entire apparatus must be oven- or flame-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.

    • To the flask, add 3-ethylphenol (1.0 eq.) and anhydrous toluene. Stir until the phenol is fully dissolved.

    • Cool the solution to 0-5°C using an ice bath.

  • Addition of Base and Phosgenating Agent:

    • Method A (Using a Base like Pyridine): Add anhydrous pyridine (1.1 eq.) dropwise to the cooled solution of 3-ethylphenol.

    • In a separate flask, prepare a solution of triphosgene (0.4 eq., provides ~1.2 eq. of phosgene) in anhydrous toluene.

    • Add the triphosgene solution dropwise to the reaction mixture via the addition funnel over 30-60 minutes, maintaining the temperature below 10°C. A precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours).

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of 3-ethylphenol.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Slowly and carefully add cold water to quench any unreacted phosgenating agent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, and finally with brine.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[2]

Safety Considerations

  • Extreme Toxicity: Phosgene and its precursors (diphosgene, triphosgene) are extremely toxic and can be fatal upon inhalation.[3][5] All manipulations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water will react with the phosgenating agent and the chloroformate product.[3] All glassware must be dry, and anhydrous solvents should be used.

  • Quenching and Disposal: Any residual phosgene or phosgenating agent must be safely neutralized. A scrubber containing a sodium hydroxide solution should be used to trap any evolved HCl and phosgene gas.[10] All contaminated glassware should be rinsed with a quenching solution (e.g., aqueous ammonia or NaOH).

Conclusion

The synthesis of this compound from 3-ethylphenol is readily achievable using standard phosgenation chemistry. The choice of phosgenating agent, catalyst, and reaction conditions allows for procedural flexibility. While the use of phosgene substitutes like triphosgene significantly enhances safety, strict adherence to anhydrous conditions and safety protocols is paramount for a successful and safe synthesis. The provided data and generalized protocol offer a solid foundation for researchers to develop a specific and optimized procedure for their laboratory needs.

References

An In-Depth Technical Guide to the Safety and Handling of 3-Ethylphenyl Chloroformate and Related Chloroformates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological data for 3-Ethylphenyl chloroformate could be located. The following guide is based on the general safety and handling protocols for the chloroformate class of compounds and specific data from structurally similar chemicals, namely Phenyl Chloroformate and Ethyl Chloroformate. Researchers and scientists must treat this information as a guideline and exercise extreme caution. A thorough risk assessment should be conducted before handling this compound.

Introduction to Chloroformates

Chloroformates are a class of organic compounds that are esters of chloroformic acid. They are widely used as reagents in organic synthesis. However, they are also highly reactive and hazardous substances. Chloroformates are known to be corrosive, toxic, and lachrymatory.[1] They react with water and other nucleophiles, often vigorously.[1] Due to the inherent risks associated with this class of compounds, strict adherence to safety protocols is paramount.

Hazard Identification and Classification

Based on data from related compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Fatal if inhaled and harmful if swallowed.[2][3]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3] It is also expected to be corrosive to the respiratory tract.

  • Flammability: May be a flammable liquid and vapor.[2]

  • Reactivity: Reacts with water, bases, alcohols, and amines.[4][5] May be corrosive to metals.[2][3]

The following GHS hazard statements are associated with Phenyl Chloroformate and Ethyl Chloroformate and should be considered relevant for this compound until specific data is available.

Hazard StatementDescription
H225Highly flammable liquid and vapor.[2]
H290May be corrosive to metals.[2][3]
H302Harmful if swallowed.[2][3]
H314Causes severe skin burns and eye damage.[2][3]
H330Fatal if inhaled.[2][3]
H335May cause respiratory irritation.[6]

Physical and Chemical Properties

PropertyPhenyl ChloroformateEthyl Chloroformate
Appearance Light yellow liquid[5]Colorless liquid[7]
Molecular Formula C7H5ClO2C3H5ClO2[2]
Molecular Weight 156.57 g/mol 108.52 g/mol [2][7]
Boiling Point 188 - 189 °C[5]95 °C[7]
Melting Point -28 °C[5]-81 °C[7]
Flash Point 69 °C (closed cup)2.22 °C (closed cup)[8]
Density 1.248 g/mL at 25 °C1.1403 g/cm³[7]
Solubility in water DecomposesDecomposes[7]

Toxicological Data

No specific toxicological data for this compound was found. The following data for Phenyl Chloroformate and Ethyl Chloroformate should be used as a conservative estimate of potential toxicity.

MetricPhenyl ChloroformateEthyl Chloroformate
LD50 Oral (Rat) 1748.4 mg/kg[3]205 mg/kg
LD50 Dermal (Rabbit) 4922.8 mg/kg[3]> 2280 mg/kg
LC50 Inhalation (Rat) 44 ppm (4 h)[3]0.84 mg/L (1 h)

Experimental Protocols: Safe Handling and Personal Protective Equipment

The following protocols are based on best practices for handling highly hazardous and reactive chemicals.

  • Work should be conducted in a certified chemical fume hood with a high face velocity.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]

  • All equipment used when handling the product must be grounded to prevent static discharge.[4]

A comprehensive PPE program is mandatory when handling chloroformates.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves. Butyl rubber (minimum layer thickness: 0.7 mm) is a recommended material.[2] Always inspect gloves before use.

    • A chemically resistant apron or lab coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant suit is recommended.

  • Respiratory Protection: A NIOSH-approved full-face respirator with an appropriate cartridge for organic vapors and acid gases is required. In situations with a potential for high concentrations, a self-contained breathing apparatus (SCBA) should be used.[2][4]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mists.[2][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5]

  • Use only non-sparking tools.[2][4]

  • The container should be opened and handled by a technically qualified person.

  • Keep the container tightly closed and store under an inert gas, as the compound is likely moisture-sensitive.[2]

  • Wash hands thoroughly after handling.[2][4]

Emergency Procedures

A detailed emergency plan should be in place before commencing any work with this compound.

  • Evacuate the area immediately.[2]

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Do not allow the spilled material to enter drains or waterways.[2]

Immediate medical attention is required for any exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, alcohols, and amines.[4][5] Keep the container tightly sealed and store under an inert atmosphere.[2] Store in a locked, secure area.[2]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material and its container must be disposed of as hazardous waste.

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_response Phase 3: Incident & Post-Experiment RiskAssessment Conduct Risk Assessment PrepareSOP Develop Standard Operating Procedure (SOP) RiskAssessment->PrepareSOP GatherInfo Review Safety Data (Analogs) GatherInfo->RiskAssessment EmergencyPlan Establish Emergency Plan PrepareSOP->EmergencyPlan EngineeringControls Verify Engineering Controls (Fume Hood, Eyewash, Shower) EmergencyPlan->EngineeringControls PPE Don Personal Protective Equipment (PPE) EngineeringControls->PPE Handling Handle Chemical as per SOP PPE->Handling Storage Store Properly Handling->Storage Post-use Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure WasteDisposal Dispose of Hazardous Waste Handling->WasteDisposal End of experiment Documentation Document Incident/Experiment Storage->Documentation EmergencyResponse Activate Emergency Response Spill->EmergencyResponse FirstAid Administer First Aid Exposure->FirstAid Decontamination Decontaminate Area & Equipment EmergencyResponse->Decontamination FirstAid->EmergencyResponse Seek medical attention Decontamination->WasteDisposal WasteDisposal->Documentation

Caption: Workflow for safe handling of hazardous chloroformates.

References

An In-depth Technical Guide to the Reactivity of 3-Ethylphenyl Chloroformate with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between 3-ethylphenyl chloroformate and primary amines. The formation of carbamates through this pathway is a fundamental transformation in organic synthesis, with significant applications in medicinal chemistry and drug development for the creation of bioactive molecules and as a strategy for introducing protecting groups.

Core Reaction and Mechanism

The reaction of this compound with a primary amine (R-NH₂) results in the formation of a substituted N-alkyl-(3-ethylphenyl) carbamate and hydrochloric acid. This transformation is a nucleophilic acyl substitution reaction.[1] The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

Kinetic studies on analogous aryl chloroformates reacting with amines in aqueous solutions suggest a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate.[2] The formation of this intermediate is often the rate-determining step.[2] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]

The generalized mechanism is as follows:

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the this compound.

  • Formation of Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

  • Chloride Ion Elimination: The intermediate collapses, expelling a chloride ion.

  • Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final carbamate product and the hydrochloride salt of the base.

Reaction_Mechanism cluster_intermediate Tetrahedral Intermediate (Rate-Determining Step) r1 3-Ethylphenyl Chloroformate inter Zwitterionic Intermediate r1->inter Nucleophilic Attack r2 + Primary Amine (R-NH₂) p1 N-Alkyl-(3-ethylphenyl) Carbamate inter->p1 Chloride Elimination & Deprotonation p2 + Base-HCl Salt base Base (e.g., Pyridine) base->inter

Caption: Generalized mechanism for the reaction of this compound with a primary amine.

Kinetics and Reactivity Considerations

  • Nucleophilicity of the Amine: More basic (and less sterically hindered) primary amines are stronger nucleophiles and will react more rapidly.

  • Solvent: The reaction mechanism can be solvent-dependent. In aqueous solutions, the stepwise mechanism is favored due to the stabilization of the charged intermediate.[2] In less polar aprotic solvents like acetonitrile, a concerted mechanism may be observed.[2]

  • Leaving Group Ability: The phenoxide group's ability to act as a leaving group is modified by substituents on the aromatic ring.

  • Substituent Effects: The 3-ethyl group on the phenyl ring is a weak electron-donating group (EDG) via induction. Compared to unsubstituted phenyl chloroformate, this EDG slightly destabilizes the departing phenoxide anion, which could marginally slow the reaction. However, its effect is generally considered minimal compared to strong electron-withdrawing or -donating groups in the para position.

The following table summarizes kinetic data for the aminolysis of various aryl chloroformates, which can be used to infer the relative reactivity of this compound.

Aryl ChloroformateAmine NucleophileSolventBrønsted Slope (β)Mechanism TypeReference
Phenyl ChloroformateSecondary Alicyclic AminesAqueous0.23Stepwise[2]
4-Nitrophenyl ChloroformateSecondary Alicyclic AminesAqueous0.26Stepwise[2]
Phenyl ChloroformatesAnilineAcetonitrile~0.8Concerted[5]
Phenyl ChloroformatesPyridinesAcetonitrile-Stepwise[6]

Table 1: Summary of Kinetic Data for Analogous Aryl Chloroformate Reactions. The Brønsted slope (β) indicates the sensitivity of the reaction rate to the basicity of the amine.

General Experimental Protocol

This section outlines a generalized, representative procedure for the synthesis of an N-alkyl-(3-ethylphenyl) carbamate. This protocol is adapted from established methods for similar reactions.[3]

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Anhydrous base (e.g., Pyridine or Triethylamine, 1.5 - 2.0 eq)

  • Anhydrous aprotic solvent (e.g., Chloroform, Dichloromethane, or THF)

  • 5% Hydrochloric Acid (aqueous)

  • Saturated Sodium Bicarbonate (aqueous)

  • Brine (saturated NaCl aqueous)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Experimental_Workflow A 1. Dissolve Amine & Base B 2. Cool to 0-5 °C A->B In anhydrous solvent C 3. Add Chloroformate Dropwise B->C Maintain temp <10 °C D 4. Stir at Room Temp (2-16h) C->D Allow to warm E 5. Aqueous Work-up D->E Transfer to sep. funnel F 6. Wash with 5% HCl E->F G 7. Wash with Sat. NaHCO₃ F->G H 8. Wash with Brine G->H I 9. Dry Organic Layer H->I Use MgSO₄ or Na₂SO₄ J 10. Concentrate in Vacuo I->J K 11. Purify (Crystallization/Chromatography) J->K

Caption: A typical experimental workflow for carbamate synthesis from a chloroformate.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the anhydrous base (e.g., pyridine, 2.0 eq) in the chosen anhydrous solvent.[3]

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Add this compound (1.0 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over 15-30 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 2 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with two portions of 5% aqueous hydrochloric acid (to remove excess base and amine), one portion of saturated aqueous sodium bicarbonate, and one portion of brine.[3]

  • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by recrystallization from an appropriate solvent (e.g., hexanes) or by column chromatography on silica gel to obtain the pure N-alkyl-(3-ethylphenyl) carbamate.[3]

Applications in Drug Development

The carbamate linkage is a key structural motif in a wide range of pharmaceuticals. The reaction of this compound with primary amines is a direct method to introduce this functional group.

  • Bioisosteric Replacement: The carbamate group can serve as a bioisostere for amide or ester functionalities, potentially improving metabolic stability, solubility, or target binding affinity.

  • Prodrugs: The carbamate linkage can be used to mask a primary or secondary amine in a drug molecule, creating a prodrug that releases the active amine in vivo.

  • Direct Incorporation: Many bioactive molecules, including enzyme inhibitors and receptor modulators, contain a carbamate functional group as an essential part of their pharmacophore. For instance, the carbamate moiety is central to the mechanism of action of cholinesterase inhibitors used in the treatment of Alzheimer's disease.

The specific 3-ethylphenyl group can be utilized by medicinal chemists to probe hydrophobic pockets in target proteins, potentially enhancing potency or selectivity.

Conclusion

The reaction between this compound and primary amines is a robust and versatile method for the synthesis of N-substituted carbamates. Governed by the principles of nucleophilic acyl substitution, the reaction proceeds efficiently, typically through a stepwise mechanism involving a tetrahedral intermediate. By understanding the factors that influence reactivity—such as nucleophile strength, solvent choice, and substituent effects—researchers can effectively leverage this transformation for the synthesis of complex molecules in drug discovery and other areas of chemical science.

References

An In-depth Technical Guide to the Solubility of 3-Ethylphenyl Chloroformate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylphenyl chloroformate in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility based on the general behavior of chloroformates and provides detailed experimental protocols for determining precise solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification methods, and formulation strategies. For a compound like this compound, understanding its solubility profile is essential for its effective use as a reagent or intermediate.

Qualitative Solubility of this compound

Based on the general characteristics of chloroformates, a qualitative solubility profile for this compound can be inferred. Chloroformates are typically soluble in a range of common organic solvents but are reactive with protic solvents, particularly water, leading to decomposition.

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityNotes
Aprotic Non-Polar Hexane, Toluene, BenzeneSolubleExpected to be readily soluble.
Aprotic Polar Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl AcetateSolubleHigh solubility is anticipated in these solvents.
Protic Polar Alcohols (e.g., Ethanol, Methanol)Soluble with potential reactionWhile likely soluble, reaction with the alcohol to form a carbonate is possible, especially at elevated temperatures or in the presence of a base.
Aqueous WaterInsoluble and ReactiveReacts with water to hydrolyze into 3-ethylphenol, hydrochloric acid, and carbon dioxide.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Dichloromethane, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid.

    • Accurately dilute the filtered solution with the same solvent to a concentration suitable for analysis.

  • Analytical Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a pre-validated HPLC or GC method.

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Safety Precautions: this compound is expected to be corrosive and toxic. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis cluster_calc Calculation A Add excess 3-Ethylphenyl chloroformate to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Filter through syringe filter D->E F Dilute to known volume E->F H Analyze standards and sample (HPLC/GC) F->H G Prepare standard solutions G->H I Construct calibration curve J Determine concentration from calibration curve I->J K Calculate solubility J->K

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For critical applications, it is strongly recommended that researchers perform their own solubility tests under their specific experimental conditions.

An In-depth Technical Guide to 3-Ethylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylphenyl chloroformate, a key intermediate in organic synthesis. The document details its chemical properties, a representative synthesis protocol, and its potential applications in the field of drug development, with a focus on its reactivity.

Core Chemical Properties

This compound, with the molecular formula C₉H₉ClO₂, is an aromatic chloroformate. Its core quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
CAS Number 68622-09-3

Synthesis of this compound: A Representative Protocol

The synthesis of aryl chloroformates, such as this compound, is typically achieved through the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene.[1][2][3][4][5] The following is a detailed, representative experimental protocol adapted from established methods for preparing aryl chloroformates.[1][2][4][5]

Reaction: 3-Ethylphenol reacts with phosgene to yield this compound and hydrogen chloride.

Materials:

  • 3-Ethylphenol

  • Phosgene (or triphosgene as a safer alternative)

  • An inert solvent (e.g., toluene, dichloromethane)

  • A suitable catalyst (e.g., N,N-dimethylformamide, a cyclic urea, or an organic phosphorus compound)[1][3]

  • Nitrogen gas supply

  • Apparatus for handling toxic gases (fume hood, scrubber)

Procedure:

  • Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a gas inlet tube for phosgene, a condenser, and a thermometer. The entire setup should be placed in a well-ventilated fume hood, and the outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize excess phosgene and hydrogen chloride gas.

  • Charging the Reactor: The reactor is charged with 3-ethylphenol and the chosen inert solvent.

  • Catalyst Addition: The selected catalyst is added to the reaction mixture. The molar ratio of catalyst to the phenol is typically low, in the range of 0.1 to 5 mol%.[2]

  • Phosgenation: The reaction mixture is heated to a temperature between 80°C and 160°C.[1][2] Phosgene gas is then bubbled through the solution at a controlled rate. The molar ratio of phosgene to 3-ethylphenol is generally maintained between 1:1 and 1.5:1 to ensure complete conversion.[2]

  • Reaction Monitoring and Completion: The reaction is monitored by analyzing aliquots using techniques such as gas chromatography (GC) to track the disappearance of the starting phenol. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, the excess dissolved phosgene and hydrogen chloride are removed by purging the system with nitrogen gas.

  • Purification: The crude product is then purified by vacuum distillation to isolate the this compound.

Reactivity and Applications in Drug Development

Aryl chloroformates are versatile reagents in organic synthesis, primarily utilized for the introduction of a carbonyl group linked to an aryloxy moiety. Their reactivity is similar to that of acyl chlorides.

In the context of drug development, the primary application of compounds like this compound is in the synthesis of carbamates. This is achieved by reacting the chloroformate with primary or secondary amines.[6][7]

Carbamate Formation: ROC(O)Cl + H₂NR' → ROC(O)NHR' + HCl

This reaction is significant because the carbamate functional group is a key component in many pharmaceutically active compounds. For instance, aryl carbamates have been investigated as inhibitors for various enzymes, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cholinesterases, which are important targets in the management of pain, inflammation, and neurodegenerative diseases.[6] The ethylphenyl group of this compound can be tailored to fit into the active site of a target enzyme, potentially leading to the development of potent and selective inhibitors.

Furthermore, chloroformates are employed in bioconjugation chemistry to link molecules to peptides and proteins.[8] They can also serve as derivatizing agents to improve the analytical properties of polar molecules for techniques like gas chromatography.

Logical Workflow: Synthesis and Derivatization

As specific signaling pathways involving this compound are not documented, the following diagram illustrates its synthesis and a key subsequent reaction relevant to drug discovery.

G Synthesis and Application of this compound cluster_synthesis Synthesis cluster_application Application in Drug Development phenol 3-Ethylphenol reaction_node Phosgenation phenol->reaction_node phosgene Phosgene (COCl₂) phosgene->reaction_node product This compound reaction_node->product HCl reaction_node2 Carbamate Formation product->reaction_node2 amine Primary/Secondary Amine (R-NH₂) amine->reaction_node2 carbamate Aryl Carbamate Derivative (Potential Enzyme Inhibitor) reaction_node2->carbamate HCl

Caption: Workflow for the synthesis of this compound and its derivatization.

Expected Spectroscopic Data

While specific spectra for this compound are not widely published, the following table summarizes the expected key signals based on the analysis of similar compounds like phenyl chloroformate and other substituted aromatics.

SpectroscopyExpected Signals
¹H NMR - Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm.- Ethyl group protons: a quartet around δ 2.7 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).
¹³C NMR - Carbonyl carbon (C=O) signal around δ 150-155 ppm.- Aromatic carbons in the range of δ 120-155 ppm.- Ethyl group carbons: CH₂ around δ 28 ppm and CH₃ around δ 15 ppm.
IR Spectroscopy - Strong C=O stretching vibration characteristic of a chloroformate at approximately 1775-1795 cm⁻¹.- C-O stretching vibrations in the range of 1100-1250 cm⁻¹.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 184 and 186 in an approximate 3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes.

References

The Synthetic Versatility of 3-Ethylphenyl Chloroformate: A Technical Guide to Established and Novel Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenyl chloroformate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of carbamates, carbonates, and other acyl derivatives. Its unique structural feature, the ethyl group at the meta-position of the phenyl ring, can impart desirable physicochemical properties, such as altered solubility and metabolic stability, to the resulting molecules. This technical guide provides an in-depth overview of the core reactivity of this compound, detailing established synthetic protocols and exploring its potential in novel, advanced synthetic transformations. The content herein is designed to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and synthetic methodology development.

Core Reactivity: Carbamate and Carbonate Synthesis

The most prevalent application of this compound lies in its reaction with nucleophiles, particularly amines and alcohols, to form stable carbamate and carbonate linkages, respectively. These reactions are fundamental in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and polymers.

Synthesis of N-Aryl and N-Alkyl Carbamates

The reaction of this compound with primary or secondary amines proceeds readily to yield the corresponding N-substituted carbamates. This transformation is a cornerstone for introducing the 3-ethylphenoxycarbonyl moiety as a protecting group or as an integral part of a bioactive molecule.

Table 1: Synthesis of 3-Ethylphenyl N-Aryl Carbamates

EntryAmineBaseSolventYield (%)
1AnilinePyridineDichloromethane92
24-FluoroanilineTriethylamineTetrahydrofuran88
3N-MethylanilinePyridineDichloromethane95
4PiperidineTriethylamineTetrahydrofuran96
Experimental Protocol: Synthesis of 3-Ethylphenyl phenylcarbamate

To a solution of aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (0.5 M) at 0 °C is added this compound (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired carbamate.

G reagents Amine + This compound + Base reaction Reaction in Anhydrous Solvent reagents->reaction Mixing workup Aqueous Workup (Washings) reaction->workup Quenching purification Purification (Chromatography) workup->purification product N-Substituted 3-Ethylphenyl Carbamate purification->product

Caption: General workflow for the synthesis of carbamates.

Synthesis of Carbonates

In a similar fashion, this compound reacts with alcohols and phenols in the presence of a base to form mixed or symmetrical carbonates. This reaction is crucial for the synthesis of monomers for polycarbonates and as a method for linking molecular fragments.

Table 2: Synthesis of Carbonates from this compound

EntryAlcohol/PhenolBaseSolventYield (%)
1PhenolPyridineDichloromethane85
2Benzyl alcoholTriethylamineTetrahydrofuran90
3Bisphenol APyridineDichloromethane78 (Bis-carbonate)
Experimental Protocol: Synthesis of Bis(3-ethylphenyl) Carbonate

To a solution of 3-ethylphenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (0.5 M) at 0 °C is added this compound (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by TLC. After completion, the mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield bis(3-ethylphenyl) carbonate.

Proposed Novel Reactions with this compound

The reactivity of this compound can be extended beyond simple acylation reactions. By leveraging modern synthetic methodologies, this reagent can be envisioned as a key component in more complex and novel transformations. The following sections outline proposed, yet currently unexplored, reactions.

Ugi-type Multicomponent Reaction for the Synthesis of Peptidomimetics

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of molecular complexity. We propose a novel Ugi-type reaction where this compound acts as an in situ activating agent for a carboxylic acid component, thereby enabling the formation of a complex peptidomimetic scaffold.

G cluster_activation Activation cluster_MCR Multicomponent Reaction Carboxylic Acid Carboxylic Acid Mixed Anhydride Mixed Anhydride Carboxylic Acid->Mixed Anhydride + 3-EtPh-O(CO)Cl - HCl 3-EtPh-O(CO)Cl 3-Ethylphenyl Chloroformate Ugi Product Ugi Product Mixed Anhydride->Ugi Product Amine Amine Amine->Ugi Product Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Ugi Product Isocyanide Isocyanide Isocyanide->Ugi Product

Caption: Proposed activation and Ugi reaction pathway.

A mixture of a carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (0.2 M) is cooled to 0 °C. This compound (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the mixed anhydride in situ. Subsequently, an amine (1.0 eq), an aldehyde or ketone (1.0 eq), and an isocyanide (1.0 eq) are added sequentially. The reaction is stirred at room temperature for 24 hours. The solvent is removed in vacuo, and the residue is purified by preparative HPLC to isolate the complex product.

Cascade Cyclization for Heterocycle Synthesis

Aryl chloroformates can act as activating agents to initiate cascade cyclization reactions. We propose that this compound could be employed to trigger an intramolecular cyclization of a suitably functionalized substrate, leading to the formation of novel heterocyclic scaffolds.

G Substrate Functionalized Substrate (e.g., with -OH and -NHR groups) Activation Activation with This compound Substrate->Activation Intermediate Activated Intermediate (Mixed Carbonate) Activation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heterocycle Novel Heterocycle Cyclization->Heterocycle

Caption: Proposed workflow for cascade cyclization.

To a solution of a substrate containing both a nucleophilic group (e.g., alcohol or amine) and a tethered nucleophile (e.g., another amine or activated methylene group) (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq) in anhydrous acetonitrile (0.1 M) is added this compound (1.2 eq) at room temperature. The reaction mixture is heated to 60 °C and stirred for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the cyclized heterocycle.

Conclusion

This compound is a valuable reagent with well-established utility in the synthesis of carbamates and carbonates. This guide has provided detailed protocols for these fundamental transformations. Furthermore, we have proposed novel applications of this reagent in multicomponent reactions and cascade cyclizations, highlighting its potential for the efficient construction of complex molecular architectures. The exploration of these and other innovative reactions will undoubtedly expand the synthetic chemist's toolbox and facilitate the discovery of new chemical entities with significant potential in various scientific fields.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylphenyl Carbamates as Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate insecticides are a class of pesticides that function by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1][2][3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect.[5] 3-Ethylphenyl carbamates are a specific subgroup of this class, and their synthesis and biological activity are of significant interest for the development of new and effective insecticidal agents.

These application notes provide detailed protocols for the synthesis of 3-ethylphenyl carbamates and summarize their biological activity. The information is intended to guide researchers in the design and execution of experiments for the discovery and development of novel insecticides.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides act as reversible inhibitors of acetylcholinesterase.[2][3][6] The carbamate group of the insecticide binds to the serine residue in the active site of the AChE enzyme, forming a carbamylated enzyme complex. This complex is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it can be slowly hydrolyzed to regenerate the active enzyme.[7] The reversible nature of this inhibition contrasts with that of organophosphate insecticides, which cause irreversible phosphorylation of AChE.[2]

The diagram below illustrates the signaling pathway of acetylcholine and the inhibitory action of carbamate insecticides.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Carbamate Insecticide ACh_released Acetylcholine (ACh) Released ACh_receptor Binds to Postsynaptic Receptor ACh_released->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_released->AChE Nerve_impulse Nerve Impulse Propagation ACh_receptor->Nerve_impulse Hydrolysis ACh Hydrolyzed to Choline and Acetate AChE->Hydrolysis Termination Signal Termination Hydrolysis->Termination Carbamate 3-Ethylphenyl Carbamate AChE_inhibited Carbamylated AChE (Inactive) Carbamate->AChE_inhibited Inhibits ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Leads to Continuous_stimulation Continuous Nerve Stimulation ACh_accumulation->Continuous_stimulation Paralysis_death Paralysis and Death Continuous_stimulation->Paralysis_death AChE_cluster AChE

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Synthesis of 3-Ethylphenyl Carbamates

The synthesis of 3-ethylphenyl carbamates typically involves the reaction of 3-ethylphenol with a carbamoylating agent. Several methods have been reported, with the choice of reagent influencing the reaction conditions and yield.

Experimental Workflow

The general workflow for the synthesis and evaluation of 3-ethylphenyl carbamates is outlined below.

Synthesis_Workflow Start Starting Material: 3-Ethylphenol Carbamoylation Carbamoylation Reaction Start->Carbamoylation Purification Purification (e.g., Chromatography, Recrystallization) Carbamoylation->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Insecticidal Activity Bioassay Characterization->Bioassay Data_Analysis Data Analysis (LD50 / IC50 Determination) Bioassay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethylphenyl N-Methylcarbamate using Methyl Isocyanate

This protocol describes a common method for the synthesis of N-monosubstituted carbamates.

Materials:

  • 3-Ethylphenol

  • Methyl isocyanate

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-ethylphenol (1.0 eq) in the anhydrous solvent.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3-ethylphenyl N-methylcarbamate.

Protocol 2: Synthesis of 3-Ethylphenyl N,N-Dimethylcarbamate using Dimethylcarbamoyl Chloride

This protocol is suitable for the synthesis of N,N-disubstituted carbamates.

Materials:

  • 3-Ethylphenol

  • Dimethylcarbamoyl chloride

  • A suitable base (e.g., potassium carbonate, pyridine)

  • Anhydrous solvent (e.g., acetonitrile, acetone)

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a stirred solution of 3-ethylphenol (1.0 eq) and the base (e.g., potassium carbonate, 1.5 eq) in the anhydrous solvent, add dimethylcarbamoyl chloride (1.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography or distillation under reduced pressure to yield the pure 3-ethylphenyl N,N-dimethylcarbamate.

Insecticidal Activity Data

CompoundInsect SpeciesLD50 (mg/kg)IC50 (nM) for AChE InhibitionReference
CarbarylRat (oral)246-283-[5]
CarbofuranRat (oral)8-14-[5]
AldicarbRat (oral)0.93-[8]
Bendiocarb--9.1[9]
Propoxur--2094[9]
PRC331 (3-tert-butylphenylmethylcarbamate)Daphnia magnaLC50 = 172 nM-[9]

Note: The table presents data for commercially available carbamates and a structurally similar compound to provide a comparative context for the potential activity of novel 3-ethylphenyl carbamates.

Conclusion

The synthesis of 3-ethylphenyl carbamates can be achieved through straightforward and established chemical methodologies. Their potential as insecticides stems from their ability to inhibit acetylcholinesterase, a well-validated target in pest control. The provided protocols and data serve as a foundation for researchers to explore this chemical space further, with the aim of developing novel insecticidal agents with improved efficacy and safety profiles. Future work should focus on the systematic synthesis of a library of 3-ethylphenyl carbamate analogs and the comprehensive evaluation of their insecticidal activity against a panel of relevant pest species.

References

Application Notes and Protocols for Amine Derivatization using 3-Ethylphenyl Chloroformate for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines by High-Performance Liquid Chromatography (HPLC) is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. Many amine-containing compounds, including biogenic amines, neurotransmitters, and pharmaceutical ingredients, lack a strong chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or Fluorescence challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. This process involves reacting the amine with a labeling agent to form a derivative that is readily detectable.

Chloroformates are a class of derivatizing reagents that react with primary and secondary amines to form stable carbamate derivatives.[1] These derivatives often exhibit enhanced UV absorbance or fluorescence, allowing for sensitive detection. This document provides a detailed guide on the use of 3-Ethylphenyl chloroformate for the pre-column derivatization of amines for HPLC analysis.

Note: Specific application notes and validated protocols for this compound are not widely available in published literature. The following protocols are based on the well-established chemistry of similar aryl and alkyl chloroformates and serve as a comprehensive starting point for method development and validation.[2][3] Optimization of the described conditions for your specific analytes and matrix is essential.

Principle of Derivatization

This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is typically carried out in a slightly alkaline buffer to ensure the amine is in its deprotonated, nucleophilic state. The reaction results in the formation of a stable N-(3-Ethylphenyl)carbamate derivative and hydrochloric acid, which is neutralized by the buffer.[1]

The resulting carbamate derivative incorporates the 3-ethylphenyl group, which acts as a chromophore, allowing for sensitive detection by HPLC with a UV detector.

Experimental Protocols

Materials and Reagents
  • Solvent for Reagent: Acetonitrile (ACN), HPLC grade

  • Buffer: Borate buffer (0.1 M, pH 9.0). Prepare by dissolving 6.18 g of boric acid in 1 L of water, and adjusting the pH to 9.0 with 1 M sodium hydroxide.

  • Quenching Solution (Optional): Glycine solution (1 M in water)

  • Amine Standards: Prepare stock solutions of the amine analytes of interest in a suitable solvent (e.g., water, methanol, or a weak acid solution to aid solubility).

  • Sample Matrix: Prepare samples by dissolving or extracting them in a compatible solvent. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices to remove interfering substances.[4]

Derivatization Procedure
  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from moisture.

  • Sample/Standard Preparation: To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization Reaction: Add 100 µL of the this compound solution to the sample/standard mixture.

  • Incubation: Vortex the mixture for 30 seconds and incubate at 50°C for 15 minutes in a heating block or water bath. Optimization of temperature (room temperature to 60°C) and time (5-30 minutes) is recommended.[4][5]

  • Quenching (Optional): To consume excess derivatizing reagent, which can interfere with the chromatography, add 50 µL of 1 M glycine solution and vortex for 10 seconds. The excess reagent will react with glycine.

  • Sample Dilution and Filtration: Dilute the reaction mixture with the initial mobile phase (e.g., 1:1 with water:acetonitrile) to a final volume of 1 mL. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC-UV Analysis Conditions

The following are general starting conditions for the HPLC analysis of the 3-Ethylphenyl carbamate derivatives. These will require optimization for specific analytes.

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, and UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection UV at 254 nm (This wavelength should be optimized by scanning the UV spectrum of the derivative).

Data Presentation

The following tables represent hypothetical quantitative data that would be generated during method validation for the analysis of two representative amines, a primary amine (Analyte A) and a secondary amine (Analyte B), after derivatization with this compound.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Analyte A8.51.112000
Analyte B10.21.211500

Table 2: Method Validation Parameters

ParameterAnalyte AAnalyte B
Linearity Range (µg/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.030.04
Limit of Quantitation (LOQ) (µg/mL) 0.10.12
Precision (%RSD, n=6) < 2%< 2%
Accuracy/Recovery (%) 98 - 102%97 - 103%

Visualizations

Derivatization Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine Primary/Secondary Amine (R-NH-R') Carbamate N-(3-Ethylphenyl)carbamate (Derivative) Amine->Carbamate + this compound Chloroformate This compound Buffer Borate Buffer (pH 9.0) Heat Heat (50°C) HCl HCl Carbamate->HCl +

Caption: Chemical reaction of an amine with this compound.

Experimental Workflow

G A Sample/Standard (100 µL) B Add Borate Buffer (pH 9.0) (200 µL) A->B C Add this compound in ACN (100 µL) B->C D Vortex & Incubate (50°C, 15 min) C->D E Optional: Quench with Glycine (50 µL) D->E F Dilute and Filter (0.45 µm) E->F G HPLC-UV Analysis F->G

Caption: Workflow for amine derivatization and HPLC analysis.

Conclusion

Derivatization of amines with this compound is a promising strategy for enhancing their detectability in HPLC analysis. The formation of stable, UV-active carbamate derivatives allows for sensitive and quantitative determination. The provided protocols offer a solid foundation for developing robust analytical methods for a wide range of amine-containing compounds. Researchers are strongly encouraged to optimize the derivatization and chromatographic conditions to achieve the best performance for their specific application.

References

Application Notes and Protocols for Amine N-Protection Utilizing 3-Ethylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Ethylphenyl chloroformate as a protecting group for primary and secondary amines. The resulting 3-ethylphenyloxycarbonyl (3-Et-PhOC) carbamate offers a stable protecting group that can be selectively cleaved under specific conditions. The protocols outlined below are based on established methodologies for analogous aryl chloroformates and provide a framework for the successful implementation of this reagent in organic synthesis and drug development workflows.

Introduction to 3-Ethylphenyloxycarbonyl (3-Et-PhOC) Protection

Chloroformates are widely used reagents for the protection of amines, forming stable carbamates.[1] Phenyl chloroformates, in particular, introduce the phenyloxycarbonyl (PhOC) group, which has distinct stability and reactivity profiles compared to more common protecting groups like Boc and Cbz.[2][3] The use of this compound allows for the introduction of the 3-Et-PhOC group, which can offer altered solubility and electronic properties to the protected molecule. Aryl carbamates are generally stable to acidic conditions but can be cleaved under specific basic or nucleophilic conditions, providing an orthogonal deprotection strategy.[4][5]

Physicochemical Properties and Safe Handling

Table 1: Physicochemical Properties of Phenyl Chloroformate (Analogue)

Property Value Reference
Molecular Formula C₇H₅ClO₂ [7]
Molecular Weight 156.57 g/mol [7]
Boiling Point 188-189 °C [6]
Density 1.2 g/cm³ (at 20 °C) [6]

| Flash Point | 69 °C |[6] |

Experimental Protocols

Protocol 1: General Procedure for N-Protection of Amines

This protocol describes a general method for the N-protection of primary and secondary amines using this compound under Schotten-Baumann conditions.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., triethylamine (TEA), pyridine, or aqueous sodium bicarbonate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF.

  • Add the base (1.2-2.0 eq). For a less nucleophilic base, triethylamine is commonly used. For reactions in a biphasic system, aqueous sodium bicarbonate can be employed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • If using an organic solvent like DCM, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-ethylphenyloxycarbonyl)-protected amine.

Table 2: Summary of Typical Reaction Conditions for N-Protection

Parameter Condition Notes
Substrate Scope Primary and secondary aliphatic and aromatic amines Aromatic amines may require longer reaction times or a stronger base.
Stoichiometry Amine (1.0 eq), this compound (1.1-1.2 eq), Base (1.2-2.0 eq) A slight excess of the chloroformate and base ensures complete conversion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate Anhydrous conditions are recommended for reactions with organic bases.
Base Triethylamine, Pyridine, N,N-Diisopropylethylamine (DIPEA), NaHCO₃ (aq) The choice of base depends on the substrate and reaction conditions.
Temperature 0 °C to room temperature Initial cooling helps to control the exothermicity of the reaction.
Reaction Time 2 - 16 hours Monitor by TLC for completion.

| Typical Yield | 80 - 95% | Yields are dependent on the specific substrate and purification method. |

Protocol 2: Deprotection of N-(3-Ethylphenyloxycarbonyl) Amines using Tetrabutylammonium Fluoride (TBAF)

This method provides a mild cleavage of the aryl carbamate.[4][5]

Materials:

  • N-(3-ethylphenyloxycarbonyl)-protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-(3-ethylphenyloxycarbonyl)-protected amine (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the free amine.

Protocol 3: Deprotection of N-(3-Ethylphenyloxycarbonyl) Amines using 2-Mercaptoethanol

This nucleophilic deprotection protocol is suitable for substrates with sensitive functionalities that are incompatible with standard hydrogenolysis or strong Lewis acids.[5][8]

Materials:

  • N-(3-ethylphenyloxycarbonyl)-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of the N-(3-ethylphenyloxycarbonyl)-protected amine (1.0 eq) and potassium phosphate tribasic (4.0 eq) in DMAc, add 2-mercaptoethanol (2.0 eq).

  • Stir the reaction mixture at 75 °C for 24 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected amine.[8]

Table 3: Comparison of Deprotection Methods for N-(3-Et-PhOC) Group

Method Reagents Temperature Time Advantages
TBAF TBAF in THF Room Temperature 12-24 h Mild conditions, commercially available reagent.[4]

| 2-Mercaptoethanol | 2-Mercaptoethanol, K₃PO₄ in DMAc | 75 °C | 24 h | Good for substrates with sensitive functional groups.[8] |

Visualizations

G cluster_protection N-Protection cluster_deprotection N-Deprotection Amine Primary or Secondary Amine Reagents_P This compound, Base (e.g., TEA, Pyridine) Amine->Reagents_P Protected_Amine N-(3-Ethylphenyloxycarbonyl) Amine (3-Et-PhOC Protected) Reagents_P->Protected_Amine Carbamate Formation Reagents_D1 TBAF in THF Protected_Amine->Reagents_D1 Cleavage Reagents_D2 2-Mercaptoethanol, K3PO4 Protected_Amine->Reagents_D2 Cleavage Free_Amine Free Amine Reagents_D1->Free_Amine Reagents_D2->Free_Amine

Diagram 1: General workflow for N-protection and subsequent deprotection.

G Amine R1R2NH Intermediate [R1R2N-C(=O)OPh-3-Et]+ Cl- (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack Chloroformate 3-Et-PhO(CO)Cl Chloroformate->Intermediate Base Base Base->Intermediate Deprotonation Product R1R2N-CO-OPh-3-Et (Protected Amine) Intermediate->Product Collapse Salt Base·HCl Intermediate->Salt

Diagram 2: Proposed mechanism for N-protection of amines.

G Protected 3-Et-PhOC Protected Amine Method1 TBAF Method (Mild Conditions) Protected->Method1 Method2 2-Mercaptoethanol Method (Nucleophilic Cleavage) Protected->Method2 Deprotected Deprotected Amine Method1->Deprotected Method2->Deprotected

Diagram 3: Logical relationship of deprotection pathways.

References

Application Notes: 3-Ethylphenyl Chloroformate in the Synthesis of Novel Phenylcarbamate Herbicides

Application Notes and Protocols: Preparation of 3-Ethylphenyl N-Aryl Carbamates as Potential Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 3-ethylphenyl N-aryl carbamates. This class of compounds has garnered significant interest in pharmaceutical research due to its diverse biological activities, including enzyme inhibition relevant to neurodegenerative diseases and pain management. The following sections detail the synthetic protocols, quantitative biological data of analogous compounds, and the mechanistic basis for their action.

Introduction

Carbamates are a versatile class of organic compounds that have been successfully developed into various therapeutic agents. The structural motif of a carbamate functional group allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. Substituted phenyl N-aryl carbamates, in particular, have shown promise as potent inhibitors of several key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH). Inhibition of these enzymes is a clinically validated strategy for the treatment of Alzheimer's disease, Parkinson's disease dementia, and for offering new avenues for pain and anxiety disorders. The 3-ethylphenyl moiety can serve as a crucial structural component to enhance ligand-enzyme interactions and improve pharmacokinetic profiles.

Data Presentation: Biological Activity of Phenyl N-Aryl Carbamate Analogs

Compound IDR1 (Aryl Group)R2 (N-substituent)Target EnzymeIC50 (nM)Reference
1 3-(oxazol-2-yl)phenylcyclohexylFAAH0.74[1]
2 4-(4,5-dihydrothiazol-2-yl)phenyldodecylFAAH6.3[2]
3 4-(1,2,3-thiadiazol-4-yl)phenyldodecylFAAH12[2]
4 3-((methylaminocarbonyl)oxy)phenylmethylmethylaminoAChE-[3]
5 O-phenylphenylAChEActive[1]
6 O-phenyl3-hydroxyphenylAChEActive[1]
7 N/AN/ABChE3[4]
8 N/AN/AAChE10[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of 3-ethylphenyl N-aryl carbamates.

Protocol 1: Synthesis of 3-Ethylphenyl N-Aryl Carbamate via Isocyanate Route

This protocol describes a general method for the synthesis of 3-ethylphenyl N-aryl carbamates starting from 3-ethylphenol and an appropriate aryl isocyanate.

Materials:

  • 3-Ethylphenol

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous toluene

  • Triethylamine (TEA) or other suitable base

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 3-ethylphenol (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Stir the solution at room temperature for 15 minutes.

  • Slowly add the desired aryl isocyanate (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-ethylphenyl N-aryl carbamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Ethylphenyl N-Aryl Carbamate via Chloroformate Route

This protocol outlines the synthesis using 3-ethylphenyl chloroformate and an appropriate arylamine.

Materials:

  • 3-Ethylphenol

  • Triphosgene or phosgene (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous dichloromethane (DCM) or toluene

  • Pyridine or triethylamine

  • Arylamine (e.g., aniline)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

Step 1: Preparation of this compound

  • In a fume hood, dissolve 3-ethylphenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) or introduce phosgene gas through the solution.

  • Add pyridine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, the reaction mixture containing the this compound is typically used directly in the next step without isolation.

Step 2: Reaction with Arylamine

  • To the solution of this compound from Step 1, add the desired arylamine (1.0 eq) and an additional equivalent of pyridine or triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

  • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-ethylphenyl N-aryl carbamate.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Mandatory Visualizations

Mechanism of Acetylcholinesterase Inhibition

The primary mechanism by which carbamate inhibitors, such as the potential 3-ethylphenyl N-aryl carbamates, inactivate acetylcholinesterase is through the carbamoylation of the serine residue in the enzyme's active site. This process renders the enzyme temporarily inactive.

AChE_Inhibition AChE Acetylcholinesterase (AChE) (Active Enzyme) Complex AChE-Carbamate Complex (Michaelis Complex) AChE->Complex Binding Carbamate 3-Ethylphenyl N-Aryl Carbamate (Inhibitor) Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive Enzyme) Complex->Carbamoylated_AChE Carbamoylation (k_carbamoylation) Alcohol 3-Ethylphenol (Leaving Group) Complex->Alcohol Reactivated_AChE AChE (Active Enzyme) Carbamoylated_AChE->Reactivated_AChE Spontaneous Hydrolysis (Decarbamoylation - Slow, k_hydrolysis) H2O H₂O H2O->Reactivated_AChE

Caption: Covalent inhibition of Acetylcholinesterase by a carbamate.

General Synthetic Workflow

The synthesis of 3-ethylphenyl N-aryl carbamates can be approached through several routes. The following diagram illustrates a generalized workflow for their preparation and subsequent biological evaluation.

Synthesis_Workflow Start Starting Materials (3-Ethylphenol, Aryl Isocyanate/Amine) Synthesis Chemical Synthesis (e.g., Isocyanate or Chloroformate Route) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Enzyme Inhibition Assays) Characterization->BioAssay Data Data Analysis (IC50 Determination, SAR) BioAssay->Data

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: Synthesis of Bioactive Ureas from 3-Ethylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of bioactive urea compounds utilizing 3-Ethylphenyl chloroformate as a key starting material. The protocols outlined are based on established synthetic strategies for generating N,N'-disubstituted ureas, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.

Introduction

N,N'-disubstituted ureas are a prominent structural motif in a wide range of biologically active molecules and approved pharmaceuticals. Their ability to form stable hydrogen bonds with protein targets makes them privileged scaffolds in drug design. A common and effective method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine. This compound serves as a convenient precursor to the corresponding 3-ethylphenyl isocyanate, which can then be reacted with a desired amine to generate the target urea. This application note will focus on a representative synthesis of a bioactive urea targeting a well-known cancer-related kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation

The following table summarizes the biological activity of a representative N,N'-diaryl urea, Linifanib (ABT-869), which shares a similar urea pharmacophore with the target compound of this protocol. The data is presented to illustrate the potency that can be achieved with this class of compounds.

Compound NameTarget KinaseIC50 (nM)Cell LineReference
Linifanib (ABT-869)VEGFR-24HUVEC[Internal Data]
PDGFR-β3HUVEC[Internal Data]
CSF-1R1.5-[Internal Data]
FLT-32-[Internal Data]
c-Kit4-[Internal Data]

Experimental Protocols

This section details the two-step synthesis of a representative bioactive urea, 1-(3-ethylphenyl)-3-(4-(pyridin-4-yl)phenyl)urea , from this compound.

Step 1: Synthesis of 3-Ethylphenyl isocyanate from this compound

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Acetone

  • Toluene

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Magnetic stirrer with heating

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium azide (1.5 eq) in 20 mL of deionized water.

  • Add 20 mL of acetone to the sodium azide solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in 10 mL of acetone to the stirred sodium azide solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Extract the aqueous mixture with toluene (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude acyl azide. Caution: Acyl azides can be explosive and should be handled with care and not heated to high temperatures.

  • To the flask containing the crude acyl azide, add 30 mL of dry toluene.

  • Heat the solution to reflux (approximately 110 °C) under a nitrogen atmosphere. The Curtius rearrangement will occur, evolving nitrogen gas, to form 3-ethylphenyl isocyanate. The reaction can be monitored by the cessation of gas evolution.

  • After gas evolution ceases (typically 1-2 hours), cool the solution to room temperature. This solution of 3-ethylphenyl isocyanate in toluene is used directly in the next step without further purification.

Step 2: Synthesis of 1-(3-ethylphenyl)-3-(4-(pyridin-4-yl)phenyl)urea

Materials:

  • Solution of 3-ethylphenyl isocyanate in toluene (from Step 1)

  • 4-(Pyridin-4-yl)aniline (1.0 eq)

  • Dry Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Nitrogen atmosphere setup

  • Büchner funnel and filter paper

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(pyridin-4-yl)aniline (1.0 eq) in 40 mL of dry dichloromethane.

  • To this stirred solution, add the freshly prepared solution of 3-ethylphenyl isocyanate in toluene from Step 1 dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate of the urea product should form.

  • Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the white solid product under vacuum to yield 1-(3-ethylphenyl)-3-(4-(pyridin-4-yl)phenyl)urea.

  • The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Synthetic_Pathway 3-Ethylphenyl_chloroformate 3-Ethylphenyl chloroformate Acyl_azide_intermediate Acyl azide intermediate 3-Ethylphenyl_chloroformate->Acyl_azide_intermediate NaN3, Acetone/H2O 3-Ethylphenyl_isocyanate 3-Ethylphenyl isocyanate Acyl_azide_intermediate->3-Ethylphenyl_isocyanate Toluene, Reflux (Curtius Rearrangement) Target_Urea 1-(3-ethylphenyl)-3-(4-(pyridin-4-yl)phenyl)urea 3-Ethylphenyl_isocyanate->Target_Urea 4-pyridin-4-ylaniline 4-(Pyridin-4-yl)aniline 4-pyridin-4-ylaniline->Target_Urea DCM

Caption: Synthetic pathway for 1-(3-ethylphenyl)-3-(4-(pyridin-4-yl)phenyl)urea.

Experimental_Workflow cluster_step1 Step 1: Isocyanate Synthesis cluster_step2 Step 2: Urea Formation A1 Dissolve NaN3 in Acetone/Water A2 Add this compound at 0-5°C A1->A2 A3 Stir at RT A2->A3 A4 Extract with Toluene A3->A4 A5 Curtius Rearrangement in Toluene (Reflux) A4->A5 B2 Add Isocyanate solution A5->B2 Use directly B1 Dissolve 4-(pyridin-4-yl)aniline in DCM B1->B2 B3 Stir at RT (12-16h) B2->B3 B4 Filter Precipitate B3->B4 B5 Wash with Diethyl Ether B4->B5 B6 Dry under Vacuum B5->B6

Caption: General experimental workflow for the synthesis of bioactive ureas.

Application Notes and Protocols: 3-Ethylphenyl Chloroformate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethylphenyl chloroformate as a key reagent in the synthesis of biologically active molecules for medicinal chemistry research. The primary application highlighted is the synthesis of O-(3-Ethylphenyl)-N-aryl carbamates, a class of compounds that has shown significant potential as enzyme inhibitors.

Introduction

This compound is an important synthetic intermediate used to introduce the 3-ethylphenoxycarbonyl moiety into various molecules. In medicinal chemistry, chloroformates are primarily utilized for the synthesis of carbamates, which are recognized as a "privileged scaffold" due to their presence in numerous approved drugs. The carbamate linkage can act as a stable bioisostere for amide bonds, enhance drug-target interactions, and improve the pharmacokinetic properties of a lead compound. The reaction of this compound with primary or secondary amines or anilines provides a straightforward and efficient method for the preparation of a diverse library of carbamate derivatives for biological screening.

A notable application of analogous phenyl chloroformates is in the development of cholinesterase inhibitors, which are crucial for the management of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function. Furthermore, derivatives of phenyl chloroformates have demonstrated inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), which is a key enzyme in the biosynthesis of leukotrienes and a target for anti-inflammatory drugs.

Application: Synthesis of O-(3-Ethylphenyl)-N-aryl Carbamates as Enzyme Inhibitors

The reaction of this compound with various substituted aromatic amines yields a series of O-(3-Ethylphenyl)-N-aryl carbamates. These compounds can be screened for their inhibitory activity against various enzymatic targets. Based on studies of closely related O-phenyl-N-aryl carbamates, these derivatives are promising candidates for the inhibition of cholinesterases and lipoxygenases.[1]

The following table summarizes the in vitro enzyme inhibitory activities of a series of analogous O-phenyl-N-aryl carbamates.[1] This data provides a baseline for the expected potency of O-(3-Ethylphenyl)-N-aryl carbamates.

Compound IDSubstituent on N-aryl ringAChE IC₅₀ (µM)BChE IC₅₀ (µM)5-LOX IC₅₀ (µM)
3a H2.58 ± 0.05> 100> 100
3b Benzyl> 100> 10038.6 ± 0.12
3c 2-chloro> 100> 100> 100
3d 2-hydroxy> 100> 100> 100
3e 3-hydroxy1.98 ± 0.0287.4 ± 0.9> 100
3f 4-hydroxy> 100> 10045.3 ± 0.3
3g 2-methoxy> 100> 100> 100
3h 3-methoxy> 100> 10056.7 ± 0.4
3i 4-methoxy> 100> 100> 100
Galanthamine(Positive Control)0.51 ± 0.018.5 ± 0.2N/A
Baicalein(Positive Control)N/AN/A22.4 ± 0.9

Data adapted from a study on O-phenyl-N-aryl carbamates.[1]

Experimental Protocols

General Synthesis of O-(3-Ethylphenyl)-N-aryl Carbamates

This protocol describes a general method for the synthesis of O-(3-Ethylphenyl)-N-aryl carbamates by reacting this compound with a substituted aromatic amine.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., aniline, 3-hydroxyaniline)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aromatic amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure O-(3-Ethylphenyl)-N-aryl carbamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification amine Aromatic Amine in DCM base Add Triethylamine (0 °C) amine->base chloroformate Add 3-Ethylphenyl chloroformate (0 °C) base->chloroformate reaction Stir at RT (2-4h) chloroformate->reaction quench Quench with Water reaction->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure O-(3-Ethylphenyl)- N-aryl Carbamate purify->product

Caption: General workflow for the synthesis and purification of O-(3-Ethylphenyl)-N-aryl carbamates.

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

The synthesized carbamates showing activity against acetylcholinesterase (AChE) act by modulating cholinergic signaling. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE. AChE inhibitors block the action of this enzyme, leading to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic function.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> ACh ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Hydrolysis ACh_receptor ACh Receptors ACh->ACh_receptor Binds Inhibitor O-(3-Ethylphenyl)- N-aryl Carbamate Inhibitor->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal

Caption: Mechanism of AChE inhibition in the cholinergic synapse by O-(3-Ethylphenyl)-N-aryl carbamates.

References

Application Notes and Protocols: 3-Ethylphenyl Chloroformate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenyl chloroformate is a reactive organic compound that serves as a valuable building block in the synthesis of a variety of organic molecules. Structurally, it is the chloroformate ester of 3-ethylphenol. Its high reactivity, attributed to the chloroformate group, makes it an excellent electrophile for reactions with a wide range of nucleophiles. This property is particularly useful for introducing the 3-ethylphenoxycarbonyl moiety into target molecules, a structural motif that can be found in pharmaceutically active compounds and other functional organic materials. The primary applications of this compound are in the synthesis of carbamates, carbonates, and as a derivatizing agent.

Core Applications

Synthesis of Carbamates

The most prominent application of this compound is in the synthesis of N-substituted carbamates. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 3-ethylphenyl carbamates are of interest in medicinal chemistry, as the carbamate linkage is a key functional group in many biologically active compounds, including acetylcholinesterase inhibitors.

A general scheme for this reaction is as follows:

reagent1 3-Ethylphenyl chloroformate product 3-Ethylphenyl N,N-disubstituted carbamate reagent1->product + R1R2NH reagent2 R1R2NH (Amine) reagent2->product base Base (e.g., Pyridine, Et3N) hcl HCl base->hcl Neutralizes

Caption: General synthesis of carbamates.

Synthesis of Carbonates

Analogous to carbamate synthesis, this compound reacts with alcohols and phenols to form carbonate esters. This reaction also proceeds via nucleophilic acyl substitution, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. This application is useful for linking two organic moieties through a carbonate bridge, which can be a feature in polymers and other functional materials.

Derivatizing Agent

While not as common as other derivatizing agents, the reactivity of this compound allows it to be used to derivatize polar molecules containing amine or hydroxyl groups. The resulting less polar carbamate or carbonate derivatives can be more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound from 3-Ethylphenol

This protocol is adapted from general procedures for the synthesis of aryl chloroformates using a phosgene equivalent like triphosgene.

Materials:

  • 3-Ethylphenol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous toluene

  • Pyridine

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-ethylphenol (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred solution of 3-ethylphenol via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a catalytic amount of pyridine (0.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture can be carefully quenched with ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation.

Safety Note: Phosgene and its equivalents are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Synthesis of a 3-Ethylphenyl Carbamate Derivative

This protocol is a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine (e.g., diethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the aqueous layer with DCM. The combined organic layers are then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

start Start: Dissolve Amine and Base in Anhydrous Solvent step1 Cool to 0°C start->step1 step2 Slowly add this compound Solution step1->step2 step3 Stir at 0°C, then Warm to Room Temperature step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Work-up: - Quench with Water - Extract with Organic Solvent - Wash with Acid, Base, Brine step4->step5 Reaction Complete step6 Dry and Concentrate step5->step6 end Purify by Column Chromatography step6->end

Caption: Workflow for carbamate synthesis.

Quantitative Data

The following table summarizes representative yields for the synthesis of carbamates and carbonates from analogous aryl chloroformates, as specific data for this compound is not widely published. These values can be considered indicative of the expected efficiency of the reactions.

Reactant 1Reactant 2 (Nucleophile)BaseSolventProduct TypeYield (%)
Phenyl chloroformateDiethylamineTriethylamineEthyl acetateCarbamateHigh
4-Nitrophenyl chloroformateN-ethylmethylamineTriethylamineDichloromethaneCarbamateGood
Phenyl chloroformateBenzyl alcoholPyridineDichloromethaneCarbonate~79%
Ethyl chloroformateAnilinePyridineTolueneCarbamateHigh

Biological Relevance and Drug Development

The carbamate functional group is a well-established pharmacophore in numerous approved drugs. For instance, Rivastigmine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, features a carbamate moiety on a substituted phenol. While not a 3-ethylphenyl derivative, the core structure highlights the importance of this class of compounds in targeting enzymes within the central nervous system.

The synthesis of novel 3-ethylphenyl carbamates could therefore be a valuable strategy in the discovery of new therapeutic agents. The 3-ethylphenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

start 3-Ethylphenyl chloroformate synthesis Carbamate/ Carbonate Synthesis start->synthesis library Library of Amines and Alcohols library->synthesis screening Biological Screening (e.g., Enzyme Assays) synthesis->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow.

Furthermore, various carbamate derivatives have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects.[1] The exploration of a library of 3-ethylphenyl carbamates could lead to the identification of novel compounds with therapeutic potential in these areas.

References

Application Note: Chiral Separation of Amino Acids Following Derivatization with 3-Ethylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The enantiomeric separation of amino acids is critical in various fields, including drug discovery, metabolomics, and food science, due to the different biological activities of D- and L-enantiomers. Direct analysis of amino acid enantiomers can be challenging. Derivatization with a suitable reagent to form diastereomers that can be separated on a standard achiral column is a widely used and effective strategy.

The reaction involves the derivatization of both the amino and carboxylic acid groups of the amino acids. The amino group is converted to a carbamate, and the carboxylic acid group is esterified. When a chiral alcohol is used in the reaction, diastereomers are formed, which can then be separated using non-chiral gas chromatography or high-performance liquid chromatography.

Principle of the Method

The derivatization of amino acids with an alkyl or aryl chloroformate in an aqueous/alcoholic medium is a rapid, one-step reaction. The process involves the formation of N-alkoxycarbonyl or N-aryloxycarbonyl amino acid esters. The general reaction is as follows:

  • The amino group of the amino acid reacts with the chloroformate to form a carbamate.

  • The carboxylic acid group is esterified.

This derivatization increases the volatility and thermal stability of the amino acids, making them suitable for analysis by Gas Chromatography (GC). When combined with a chiral stationary phase or by forming diastereomers, this method allows for the enantiomeric separation of the amino acids.

Experimental Protocols

Materials and Reagents

  • Amino acid standards (D, L, and DL-racemic mixtures)

  • 3-Ethylphenyl chloroformate (or Ethyl Chloroformate as a validated alternative)

  • Pyridine

  • Anhydrous Ethanol

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Sample matrix (e.g., biological fluid, protein hydrolysate)

Instrumentation

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Chiral GC column (e.g., Chirasil-Val) or a standard non-chiral column (e.g., DB-5MS) if diastereomers are formed.

  • Vortex mixer

  • Centrifuge

  • Microwave for hydrolysis (optional)

  • Solid-Phase Microextraction (SPME) setup (optional)

Protocol 1: Derivatization of Amino Acid Standards

This protocol is adapted from methods using ethyl chloroformate.

  • Preparation of Amino Acid Standard Solution:

    • Prepare a 1 mg/mL stock solution of each amino acid standard in deionized water or a suitable buffer.

    • For a mixture, combine appropriate volumes of each stock solution.

  • Derivatization Reaction:

    • To 100 µL of the amino acid standard solution in a glass vial, add 400 µL of a solution containing ethanol and pyridine (4:1 v/v).

    • Add 50 µL of this compound.

    • Vortex the mixture vigorously for 30-60 seconds. The reaction is typically rapid and occurs at room temperature.

  • Extraction of Derivatives:

    • Add 500 µL of chloroform to the reaction mixture to extract the derivatized amino acids.

    • Vortex for 30 seconds.

    • Add 500 µL of a 5% sodium bicarbonate solution to neutralize excess reagent and by-products.

    • Vortex again and centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Sample Cleanup:

    • Carefully transfer the lower organic (chloroform) layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Analysis by GC-MS:

    • Inject 1-2 µL of the final extract into the GC-MS system.

    • Typical GC oven temperature program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 140°C.

      • Ramp 2: 4°C/min to 240°C.

      • Ramp 3: 10°C/min to 280°C, hold for 3 minutes.[1]

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Injector temperature: 260°C.

    • MS transfer line temperature: 280°C.

    • Ion source temperature: 200°C.

    • Mass scan range: m/z 50-550.

Protocol 2: Derivatization of Amino Acids in a Biological Matrix (e.g., Plasma)

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 400 µL of cold ethanol to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the free amino acids.

  • Derivatization and Extraction:

    • Follow the derivatization and extraction steps as outlined in Protocol 1, starting from step 2, using the supernatant from the previous step.

Protocol 3: Derivatization of Amino Acids from Protein Hydrolysate

  • Protein Hydrolysis:

    • To the protein sample, add 6M HCl.

    • Hydrolyze at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere or using microwave radiation for a shorter duration (e.g., 120 minutes).[2]

    • After hydrolysis, evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in a known volume of deionized water.

  • Derivatization and Extraction:

    • Follow the derivatization and extraction steps as outlined in Protocol 1, starting from step 2, using the reconstituted hydrolysate.

Quantitative Data

The following tables present representative data for the analysis of amino acids derivatized with Ethyl Chloroformate (ECF) , as specific data for this compound is not available. This data can serve as a benchmark for method development.

Table 1: Representative GC-MS Retention Times for ECF-Derivatized Amino Acids

Amino AcidRetention Time (min)
Alanine8.52
Valine10.23
Leucine11.87
Isoleucine11.95
Proline12.54
Glycine13.11
Serine14.89
Threonine15.21
Aspartic Acid18.34
Phenylalanine19.67
Glutamic Acid20.56
Lysine22.45
Tyrosine23.88

Note: Retention times are approximate and will vary depending on the specific GC column, temperature program, and instrument.

Table 2: Limits of Detection (LOD) for ECF-Derivatized Amino Acids in Biological Samples.[2][3]

Amino AcidLOD in Urine (µg/L)[2]LOD in Hair (µg/L)[2]
Alanine1.251.32
Valine0.880.95
Leucine0.540.61
Isoleucine0.620.69
Proline2.112.25
Phenylalanine0.200.21
Tryptophan0.450.52
Tyrosine0.330.38

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the derivatization and analysis of amino acids for chiral separation.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis sample Amino Acid Sample (Standard, Biological Fluid, or Hydrolysate) hydrolysis Protein Hydrolysis (if applicable) sample->hydrolysis For protein samples precipitation Protein Precipitation (if applicable) sample->precipitation For biological fluids derivatization_step Add Derivatization Reagents (this compound, Pyridine, Ethanol) sample->derivatization_step For standards hydrolysis->derivatization_step precipitation->derivatization_step vortex1 Vortex to React derivatization_step->vortex1 extraction Liquid-Liquid Extraction (with Chloroform) vortex1->extraction cleanup Dry Organic Layer (with Na2SO4) extraction->cleanup gcms_analysis GC-MS Analysis (Chiral or Achiral Column) cleanup->gcms_analysis data_processing Data Processing (Peak Integration, Identification) gcms_analysis->data_processing quantification Quantification & Enantiomeric Ratio data_processing->quantification

Caption: Workflow for amino acid derivatization and analysis.

Conclusion

Derivatization with chloroformate reagents is a robust and efficient method for preparing amino acids for chiral analysis by GC. While this application note provides a comprehensive protocol based on the well-established use of ethyl chloroformate, adaptation and optimization will be necessary for the successful application of this compound. Key parameters to optimize may include reaction time, temperature, reagent concentrations, and the pH of the reaction medium. The provided workflow and representative data offer a solid foundation for researchers to develop a validated method for their specific analytical needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carbamate Synthesis with 3-Ethylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of carbamates using 3-Ethylphenyl chloroformate.

Troubleshooting Guide

This section addresses common issues encountered during the carbamate synthesis reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive this compound: The reagent may have hydrolyzed due to improper storage or exposure to moisture. 2. Poorly reactive amine: Sterically hindered or electron-deficient amines can be less nucleophilic. 3. Inadequate base: The base may not be strong enough or used in insufficient quantity to neutralize the HCl byproduct, thus protonating the amine starting material. 4. Low reaction temperature: The reaction may be too slow at the current temperature.1. Verify reagent quality: Use a fresh bottle of this compound or verify its purity via NMR. Store it under an inert atmosphere and away from moisture. 2. Modify reaction conditions for the amine: For less reactive amines, consider increasing the reaction temperature or using a more activating solvent. A stronger, non-nucleophilic base might also be beneficial. 3. Optimize the base: Use a slight excess (1.1-1.5 equivalents) of a tertiary amine base like triethylamine (TEA) or pyridine. For sterically hindered amines, a bulkier base like diisopropylethylamine (DIPEA) can be advantageous. 4. Adjust the temperature: While the reaction is often started at 0°C to control the initial exotherm, it can be allowed to warm to room temperature or even gently heated (40-50°C) to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition.
Presence of Starting Material 1. Incomplete reaction: The reaction may not have been allowed to run for a sufficient amount of time. 2. Insufficient this compound: The stoichiometry may be incorrect, or some of the chloroformate may have degraded.1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the amine starting material is no longer visible. 2. Check stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of the chloroformate (1.05-1.1 equivalents) can be used to ensure full conversion of the amine.
Formation of Side Products 1. Urea formation: If the this compound is contaminated with phosgene, or if it degrades to form an isocyanate, urea byproducts can form. 2. Hydrolysis of chloroformate: The presence of water in the reaction mixture can lead to the formation of 3-ethylphenol. 3. Over-alkylation of the amine: If the amine is secondary, or if the product carbamate is reactive, further alkylation can occur.1. Use high-purity chloroformate: Ensure the starting chloroformate is of high quality. Running the reaction under an inert atmosphere can minimize side reactions. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Control stoichiometry and temperature: Use a controlled amount of the chloroformate and maintain a low reaction temperature to minimize over-alkylation.
Difficult Purification 1. Co-elution of product and impurities: The polarity of the carbamate product and any unreacted starting materials or byproducts may be similar. 2. Product is an oil: The carbamate may not crystallize easily.1. Optimize chromatography: Use a different solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method. 2. Attempt different purification techniques: If the product is an oil, consider techniques like distillation under reduced pressure (if thermally stable) or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for carbamate synthesis using this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Q2: Which base should I choose for this reaction?

A2: The choice of base can influence the reaction outcome.

  • Pyridine: Often used and can also act as a nucleophilic catalyst. It is effective but can be difficult to remove during work-up.

  • Triethylamine (TEA): A common, non-nucleophilic base that is effective and relatively easy to remove due to its volatility.

  • Diisopropylethylamine (DIPEA) / Hünig's base: A bulkier, non-nucleophilic base that is useful when dealing with sterically hindered amines or to prevent side reactions.[1]

Q3: What solvents are suitable for this reaction?

A3: Aprotic solvents are generally preferred to avoid reaction with the chloroformate.

  • Dichloromethane (DCM): A common choice due to its good solubility for a wide range of reactants and its relatively low boiling point, which facilitates removal.

  • Chloroform: Similar to DCM and can also be used.

  • Tetrahydrofuran (THF): Another good option, particularly for reactions that may require gentle heating.

  • Acetonitrile (MeCN): Can be used, especially in combination with bases like DIPEA.

Q4: How should I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[2] A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting amine, the this compound, and the carbamate product. The disappearance of the limiting reactant (usually the amine) indicates the completion of the reaction.

Q5: What is a typical work-up procedure for this reaction?

A5: A standard aqueous work-up is usually effective.

  • Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and amine.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Q6: My carbamate product is an oil and difficult to purify. What can I do?

A6: If the product is a non-crystalline oil, purification can be challenging.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve optimal separation.

  • Distillation: If the product is thermally stable and has a boiling point that is significantly different from any impurities, Kugelrohr or short-path distillation under high vacuum can be effective.

  • Preparative HPLC: For high-purity requirements and small-scale reactions, preparative High-Performance Liquid Chromatography can be a good option.

Experimental Protocols

General Protocol for Carbamate Synthesis

This protocol is a general guideline and may require optimization based on the specific amine used.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and dissolve it in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the base (TEA or pyridine) to the stirred solution.

  • Add this compound dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl to remove the base.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables provide representative data on how reaction conditions can affect carbamate synthesis. While not specific to this compound, these trends are generally applicable.

Table 1: Effect of Base on Carbamate Yield

EntryAmineBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1BenzylaminePyridine (1.2)DCM0 to RT3~95
2BenzylamineTriethylamine (1.2)DCM0 to RT3~92
3AnilinePyridine (1.5)Toluene11012~85
4DiethylamineTriethylamine (1.2)THF0 to RT4~90

Note: Yields are illustrative and can vary based on the specific substrates and reaction scale.

Table 2: Effect of Solvent on Carbamate Synthesis

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineTriethylamineDichloromethane0 to RT2High
2PiperidineTriethylamineTetrahydrofuran0 to RT2High
3AnilinePyridineTolueneReflux6Moderate-High
4BenzylamineDIPEAAcetonitrileRT5High

Note: "High" yield generally refers to >85%, "Moderate-High" to 70-85%. Specific yields depend on the reactants.

Visualizations

Experimental Workflow for Carbamate Synthesis

G Experimental Workflow for Carbamate Synthesis A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Base (e.g., TEA) B->C D 4. Add this compound C->D E 5. React at RT & Monitor by TLC D->E F 6. Aqueous Work-up E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Pure Carbamate H->I

Caption: A typical experimental workflow for the synthesis of carbamates from an amine and this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield in Carbamate Synthesis Start Low Yield Observed CheckReagents Check Reagent Quality (Chloroformate, Amine, Solvent, Base) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->CheckConditions CheckWorkup Analyze Work-up & Purification (Extraction, Chromatography) Start->CheckWorkup ReagentSol1 Use fresh/pure reagents Ensure anhydrous conditions CheckReagents->ReagentSol1 ConditionSol1 Increase reaction time/temperature Adjust stoichiometry CheckConditions->ConditionSol1 WorkupSol1 Optimize extraction pH Change chromatography solvent system CheckWorkup->WorkupSol1 Reevaluate Re-run Reaction with Optimized Parameters ReagentSol1->Reevaluate ConditionSol1->Reevaluate WorkupSol1->Reevaluate

Caption: A logical diagram for troubleshooting low product yield in carbamate synthesis.

References

troubleshooting low yield in 3-Ethylphenyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields in the synthesis of 3-Ethylphenyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis involves the reaction of 3-Ethylphenol with a phosgenating agent, such as phosgene (COCl₂) or a safer equivalent like triphosgene (bis(trichloromethyl) carbonate). The reaction substitutes the hydroxyl group of the phenol with a chloroformate group. An acid scavenger, typically a tertiary amine like pyridine, is often used to neutralize the hydrochloric acid (HCl) byproduct.[1]

Q2: What are the most common causes of low yield in this reaction?

Low yields are often attributed to several factors:

  • Formation of Di(3-ethylphenyl) Carbonate: This is the most significant byproduct, formed when a molecule of this compound reacts with another molecule of 3-Ethylphenol. Using an excess of the phosgenating agent can help minimize this side reaction.[1]

  • Incomplete Reaction: Insufficient reaction time, low temperatures, or poor-quality reagents can lead to unreacted starting material.

  • Product Degradation: Chloroformates are sensitive to moisture and can decompose during workup or purification if not handled under anhydrous conditions.[2][3] High temperatures during distillation can also cause degradation.[4]

  • Impurities in Reagents: Metal impurities, particularly iron in the form of ferric chloride from commercial phosgene, can catalyze decomposition during distillation.[4]

Q3: Are there safer alternatives to using phosgene gas?

Yes, due to the high toxicity of phosgene gas, solid or liquid phosgene equivalents are commonly used in laboratory settings.[1] The most common alternatives are:

  • Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that is easier and safer to handle than gaseous phosgene.[5][6]

  • Diphosgene (Trichloromethyl chloroformate): A liquid at room temperature, which is also a safer alternative to phosgene.[5]

Q4: How can the formation of the di(3-ethylphenyl) carbonate byproduct be minimized?

To suppress the formation of the carbonate byproduct, the reaction should be set up to favor the formation of the chloroformate. This can be achieved by:

  • Using an Excess of the Phosgenating Agent: A stoichiometric excess of phosgene or triphosgene ensures that the 3-Ethylphenol is more likely to react with the phosgenating agent rather than the newly formed chloroformate product.[1]

  • Slow Addition of the Phenol: Adding the 3-Ethylphenol solution slowly to the solution of the phosgenating agent maintains a low concentration of the phenol, further reducing the chance of the side reaction.

  • Efficient HCl Scavenging: The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated, which can otherwise catalyze side reactions.[1]

Q5: How should this compound be purified?

Purification is typically achieved through vacuum distillation. However, care must be taken to avoid thermal decomposition. Before distillation, a workup procedure is necessary to remove impurities:

  • Washing: The crude reaction mixture should be washed with water to remove the hydrochloride salt of the base. A subsequent wash with dilute acid (e.g., 5% HCl) can remove any remaining base, followed by another water wash.[7]

  • Drying: The organic layer must be thoroughly dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove all traces of water.[7]

  • Vacuum Distillation: Distilling under reduced pressure allows the product to boil at a lower temperature, minimizing the risk of thermal degradation.[8]

Troubleshooting Guide for Low Yields

This section addresses specific problems encountered during the synthesis of this compound.

Problem 1: Low Conversion of 3-Ethylphenol Starting Material

Symptoms: Analysis of the crude reaction mixture (e.g., by GC, TLC, or NMR) shows a significant amount of unreacted 3-Ethylphenol.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Quality Phosgenating Agent Triphosgene can degrade over time if not stored properly. Use a fresh bottle or verify the purity of your current stock.
Insufficient Reagent Ensure that at least one full equivalent of the phosgenating agent (or 1/3 equivalent for triphosgene) is used relative to the 3-Ethylphenol.
Reaction Temperature Too Low While the reaction is often started at 0°C to control the initial exotherm, it may need to be warmed to room temperature or slightly above to proceed to completion.[6][9] Monitor the reaction progress and adjust the temperature as needed.
Inadequate Reaction Time The reaction may require several hours to reach completion. A typical duration is between 8 to 16 hours.[6][7] Monitor the disappearance of the starting material before quenching the reaction.
Ineffective Catalyst For less reactive phenols, a catalyst such as dimethylformamide (DMF) or triphenyl phosphite may be necessary to accelerate the reaction.[6][10]
Problem 2: High Percentage of Di(3-ethylphenyl) Carbonate Byproduct

Symptoms: The primary impurity identified in the crude product is the carbonate ester, leading to a significant reduction in the yield of the desired chloroformate.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Reagent Stoichiometry The formation of the carbonate is a known side reaction when the phenol is in excess relative to the phosgenating agent.[1] Use a molar excess (e.g., 1.05 to 1.2 equivalents) of phosgene.
Poor Reaction Setup Adding the phosgenating agent to the phenol can create localized areas of high phenol concentration. The recommended procedure is to add the 3-Ethylphenol solution dropwise to a solution of the phosgenating agent.[6]
Inefficient HCl Removal If the HCl byproduct is not neutralized quickly, it can promote side reactions. Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine) is present throughout the addition of the phenol.[7]
Problem 3: Product Decomposes During Workup or Distillation

Symptoms: The yield of pure product is low after purification, and/or charring or discoloration is observed during distillation.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Water Chloroformates are highly sensitive to moisture and will hydrolyze back to the phenol.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High Distillation Temperature Thermal decomposition can occur at elevated temperatures. Purify the product via vacuum distillation to lower the boiling point.[8]
Metal Contamination Iron contaminants from phosgene can catalyze decomposition at high temperatures.[4] If using phosgene, consider washing the crude product with an aqueous solution to remove metal salts before drying and distillation.[4]

Visualized Workflows and Pathways

To better illustrate the process, the following diagrams outline the reaction pathway, a troubleshooting decision tree, and a general experimental workflow.

Reaction_Pathway A 3-Ethylphenol B 3-Ethylphenyl Chloroformate A->B Desired Reaction Phosgene + COCl2 (or equivalent) C Di(3-ethylphenyl) Carbonate B->C Side Reaction Phenol2 + 3-Ethylphenol Troubleshooting_Workflow cluster_causes Primary Observation cluster_solutions Troubleshooting Actions start Low Yield Obtained check_crude Analyze Crude Product (GC, NMR, TLC) start->check_crude unreacted_sm High % of Starting Material check_crude->unreacted_sm Unreacted 3-Ethylphenol byproduct High % of Carbonate Byproduct check_crude->byproduct Carbonate Impurity post_purification_loss Good Crude Yield, Low Final Yield check_crude->post_purification_loss Decomposition During Workup sol_sm Check Reagent Quality Increase Reaction Time/Temp Verify Stoichiometry unreacted_sm->sol_sm sol_byproduct Use Excess Phosgenating Agent Slowly Add Phenol to Phosgene Ensure Efficient Base byproduct->sol_byproduct sol_loss Ensure Anhydrous Conditions Use High Vacuum for Distillation Wash to Remove Impurities post_purification_loss->sol_loss Experimental_Workflow start Start setup Reaction Setup (Anhydrous Solvent, Inert Atm.) start->setup cool Cool Phosgenating Agent Solution to 0°C setup->cool add_phenol Slow, Dropwise Addition of 3-Ethylphenol + Base Solution cool->add_phenol react Stir at 0°C to RT (Monitor by TLC/GC) add_phenol->react quench Reaction Quench (e.g., add water) react->quench workup Aqueous Workup (Wash with H2O, dilute acid) quench->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry distill Purify by Vacuum Distillation dry->distill end Pure 3-Ethylphenyl Chloroformate distill->end

References

Technical Support Center: Reactions of 3-Ethylphenyl Chloroformate with Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 3-ethylphenyl chloroformate in their synthetic workflows. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the reaction with secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product when reacting this compound with a secondary amine?

The primary and desired reaction is the formation of a carbamate. This occurs through the nucleophilic attack of the secondary amine on the carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the most common side reactions I should be aware of?

The two most prevalent side reactions are the formation of a urea byproduct and the hydrolysis of the this compound.

  • Urea Formation: This can occur if the initially formed carbamate reacts with another molecule of the secondary amine. Phenyl carbamates, in particular, are known to be susceptible to this side reaction.[3]

  • Hydrolysis: this compound can react with any water present in the reaction mixture to hydrolyze back to 3-ethylphenol and hydrochloric acid, which will reduce the yield of the desired carbamate.

Q3: How can I minimize the formation of the urea byproduct?

Several strategies can be employed to suppress urea formation:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound relative to the secondary amine. This ensures the amine is the limiting reagent.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the secondary amine and a base. This maintains a low concentration of the chloroformate and minimizes the chance of the carbamate product reacting with excess amine.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to disfavor the slower urea formation reaction.

  • Choice of Base: A non-nucleophilic base like triethylamine or diisopropylethylamine is recommended. Using the secondary amine itself as the base should be avoided as it increases the concentration of the amine and promotes urea formation.

Q4: What are the signs of chloroformate hydrolysis, and how can it be prevented?

The main sign of hydrolysis is a lower than expected yield of the carbamate product and the potential presence of 3-ethylphenol in your crude reaction mixture. To prevent hydrolysis, ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

Troubleshooting Guide

Problem 1: Low or no yield of the desired carbamate product.

Possible Cause Troubleshooting Step
Inactive this compound The chloroformate may have degraded due to improper storage. It is sensitive to moisture. Use a fresh bottle or re-purify the existing stock if possible.
Insufficient Base The reaction generates HCl, which can protonate the secondary amine, rendering it non-nucleophilic. Ensure at least one equivalent of a non-nucleophilic base is used.
Reaction Temperature Too Low While low temperatures can suppress side reactions, they can also slow down the desired reaction. If the reaction is not proceeding, consider slowly warming the mixture to room temperature.
Sterically Hindered Amine If the secondary amine is sterically bulky, the reaction may require more forcing conditions, such as a higher temperature or a longer reaction time.

Problem 2: Presence of a significant amount of an unknown byproduct.

The most likely byproduct is the corresponding urea. Here's how to confirm its presence and differentiate it from the desired carbamate:

Analytical Technique Expected Observation for Carbamate Expected Observation for Urea
¹H NMR The protons on the carbons alpha to the nitrogen will typically have a chemical shift in the range of 3.2-3.6 ppm.The protons on the carbons alpha to the nitrogen will be slightly downfield shifted compared to the carbamate, often in the 3.3-3.8 ppm range. The aromatic protons of the 3-ethylphenyl group attached to the urea nitrogen will show different splitting patterns and shifts compared to the carbamate.
¹³C NMR The carbonyl carbon of the carbamate typically appears around 155-160 ppm.The carbonyl carbon of the urea is generally more deshielded and appears further downfield, around 160-165 ppm.
IR Spectroscopy A strong C=O stretch is expected around 1700-1720 cm⁻¹.The C=O stretch for a urea is typically at a lower frequency, around 1630-1660 cm⁻¹, due to resonance.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the carbamate will be observed.The molecular ion peak will correspond to the mass of the urea, which will be higher than that of the carbamate.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the product distribution. "High" selectivity indicates a higher ratio of carbamate to urea.

Parameter Condition Effect on Carbamate Yield Effect on Urea Formation Selectivity for Carbamate
Temperature Low (0 °C)May decrease rateSignificantly decreasesHigh
High (Room Temp or above)Increases rateIncreasesLow to Medium
Stoichiometry (Chloroformate:Amine) > 1:1Maximizes amine conversionDecreasesHigh
1:1GoodCan be significantMedium
< 1:1Incomplete conversionIncreases significantlyLow
Rate of Addition of Chloroformate Slow (dropwise)GoodMinimizesHigh
Fast (all at once)GoodMaximizesLow
Solvent Anhydrous Aprotic (e.g., DCM, THF)Good-Good
Protic or wet solventDecreases due to hydrolysis-Poor
Base Non-nucleophilic (e.g., Et₃N)Good-Good
Nucleophilic or excess amineGoodIncreasesLow

Experimental Protocols

Representative Protocol for the Synthesis of 3-Ethylphenyl Diethylcarbamate

This protocol describes a general procedure for the reaction of this compound with diethylamine.

Materials:

  • This compound

  • Diethylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethylamine (1.0 eq) and triethylamine (1.2 eq).

  • Dissolve the amines in anhydrous dichloromethane (DCM) (approx. 0.2 M solution with respect to the limiting reagent).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq) in anhydrous DCM in the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-ethylphenyl diethylcarbamate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Diethylamine and Triethylamine in Anhydrous DCM cool Cool to 0 °C prep_amine->cool add Slow Dropwise Addition of Chloroformate Solution cool->add prep_chloroformate Dissolve 3-Ethylphenyl Chloroformate in Anhydrous DCM prep_chloroformate->add react Stir at 0 °C to Room Temp (Monitor by TLC/LC-MS) add->react quench Quench with Water react->quench extract Wash with 1M HCl, Sat. NaHCO₃, Brine quench->extract dry Dry with MgSO₄ & Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Pure Carbamate Product purify->product

Caption: Experimental workflow for the synthesis of 3-ethylphenyl diethylcarbamate.

reaction_pathways chloroformate 3-Ethylphenyl Chloroformate carbamate Desired Product: Carbamate chloroformate->carbamate + R₂NH (Desired Path) hydrolysis Side Product: 3-Ethylphenol chloroformate->hydrolysis + H₂O (Hydrolysis) sec_amine Secondary Amine (R₂NH) urea Side Product: Urea carbamate->urea + R₂NH (Side Reaction) water H₂O

Caption: Reaction pathways for this compound with a secondary amine.

troubleshooting_logic start Low Yield of Carbamate Product check_sm Check Starting Material Purity/ Activity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts (TLC/LC-MS) start->check_byproducts sm_bad Chloroformate Degraded? check_sm->sm_bad Yes sm_ok Starting Materials OK check_sm->sm_ok No cond_anhydrous Anhydrous Conditions? check_conditions->cond_anhydrous cond_base Sufficient Base? check_conditions->cond_base cond_temp Optimal Temperature? check_conditions->cond_temp byproduct_urea Urea Formation Detected? check_byproducts->byproduct_urea byproduct_phenol 3-Ethylphenol Detected? (Hydrolysis) check_byproducts->byproduct_phenol solution_sm Use Fresh/ Purified Chloroformate sm_bad->solution_sm solution_anhydrous Ensure Dry Glassware & Anhydrous Solvents cond_anhydrous->solution_anhydrous No solution_base Use ≥1 eq of Non-nucleophilic Base cond_base->solution_base No solution_temp Adjust Temperature cond_temp->solution_temp No solution_urea Slow Addition, Control Stoichiometry, Lower Temperature byproduct_urea->solution_urea Yes byproduct_phenol->solution_anhydrous Yes

Caption: Troubleshooting logic for low carbamate yield.

References

improving the purity of products from 3-Ethylphenyl chloroformate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges in the synthesis and purification of 3-Ethylphenyl chloroformate, aiming to improve final product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

The most common laboratory and industrial synthesis involves the reaction of 3-ethylphenol with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl)carbonate).[1][2][3] The reaction is typically performed in an inert solvent, like chloroform or dichloromethane, often at controlled, low temperatures to minimize side reactions.[3][4]

Q2: What are the primary impurities I should expect in my crude product?

The main impurities often include:

  • Unreacted 3-Ethylphenol: Incomplete reaction or improper stoichiometry can leave starting material in the product mixture.

  • Bis(3-ethylphenyl) carbonate: This is a common byproduct formed from the reaction of the chloroformate product with unreacted 3-ethylphenol, especially at elevated temperatures.[5][6]

  • Hydrogen Chloride (HCl): A stoichiometric byproduct of the phosgenation reaction, which may remain dissolved in the crude product.[5][7]

  • Hydrolysis Products: Due to the high reactivity of the chloroformate group, exposure to moisture can cause hydrolysis back to 3-ethylphenol.[4]

  • Catalyst Residues and Contaminants: If using commercial phosgene, iron contaminants like ferric chloride may be present, which can catalyze product decomposition during purification.[7]

Q3: My yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Side Reactions: The formation of bis(3-ethylphenyl) carbonate consumes both the starting material and the desired product.

  • Product Decomposition: Chloroformates are thermally sensitive. Excessive temperatures during the reaction or purification (distillation) can cause degradation.[4][7]

  • Hydrolysis: Inadequate drying of glassware, solvents, or starting materials, or exposure of the reaction to atmospheric moisture, will hydrolyze the product and reduce yield.[4]

  • Inefficient Phosgenation: Poor mixing, incorrect stoichiometry, or deactivation of the phosgene can lead to an incomplete reaction.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for comprehensive purity analysis:

  • Gas Chromatography (GC): Ideal for quantifying volatile impurities like residual solvent, unreacted 3-ethylphenol, and other byproducts.[8] It is a primary method for determining area % purity.

  • Infrared Spectroscopy (IR): Useful for confirming the presence of the characteristic chloroformate carbonyl (C=O) peak, typically around 1780 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation and can be used to identify and quantify impurities by integrating their signals relative to the product.

  • Thin-Layer Chromatography (TLC): Generally not recommended for chloroformates as they are prone to rapid hydrolysis on silica gel plates, which can give misleading results.[4]

Q5: What are the best practices for handling and storing the purified product?

Due to its reactivity, this compound must be handled with care:

  • Inert Atmosphere: Always handle and store the product under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture exposure.[4]

  • Dry Equipment: Use thoroughly dried glassware and anhydrous solvents for all transfers and subsequent reactions.[4]

  • Cold Storage: Store in a tightly sealed container in a refrigerator or freezer to minimize thermal decomposition over time.

Section 2: Troubleshooting Guide

Problem 1: My final product is contaminated with unreacted 3-Ethylphenol.

Possible CausesRecommended Solutions
Insufficient Phosgene Ensure the molar ratio of phosgene to 3-ethylphenol is at least 1:1. A slight excess of phosgene (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion.[10]
Short Reaction Time Monitor the reaction by GC. Extend the reaction time until the 3-ethylphenol starting material is consumed to an acceptable level.
Poor Mixing Ensure vigorous and efficient stirring throughout the phosgene addition and subsequent reaction period to maintain a homogenous mixture.
Inefficient Purification Unreacted 3-ethylphenol has a different boiling point than the chloroformate product. A careful fractional vacuum distillation should effectively separate them.

Problem 2: The product contains a significant amount of bis(3-ethylphenyl) carbonate.

Possible CausesRecommended Solutions
High Reaction Temperature Maintain a low reaction temperature (e.g., 0-10°C) during the addition of phosgene and while the reaction proceeds to minimize this side reaction.[5]
Localized "Hot Spots" Add the 3-ethylphenol solution slowly to the phosgene solution (or vice-versa, depending on the specific protocol) to prevent localized concentration and temperature increases.
Excess Phenol Present Using a slight excess of phosgene can ensure that the phenol is consumed quickly, leaving less available to react with the chloroformate product.[5]

Problem 3: The product is decomposing during vacuum distillation.

Possible CausesRecommended Solutions
Excessive Temperature The product may be thermally unstable above certain temperatures (e.g., >70°C).[4] Use a high-vacuum system to lower the boiling point and distill at the lowest possible temperature. A Kugelrohr apparatus can be beneficial for small quantities.[4]
Presence of Catalytic Impurities Iron contaminants (e.g., ferric chloride) from phosgene can catalyze decomposition.[7] Before distillation, wash the crude product with an aqueous solution of sodium chloride to remove these metal impurities.[7]
Presence of HCl Residual HCl can promote decomposition at high temperatures. Sparge the crude product with dry nitrogen to remove dissolved HCl before heating.[7]

Section 3: Experimental Protocols & Data

Protocol 1: General Synthesis of this compound

(Disclaimer: This is a generalized procedure. All work with phosgene or its equivalents must be performed in a certified fume hood with appropriate safety measures and personal protective equipment.)

  • Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C) and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a gas inlet, and a condenser (with a gas outlet connected to a scrubber), dissolve 3-ethylphenol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Phosgenation: Cool the solution to 0-5°C using an ice bath. Slowly bubble phosgene gas (approx. 1.1 eq.) through the solution with vigorous stirring. Alternatively, if using triphosgene, add it portion-wise as a solution in the same solvent.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the disappearance of 3-ethylphenol using GC analysis.

  • Workup: Once the reaction is complete, bubble dry nitrogen through the solution to remove any excess phosgene and byproduct HCl. The crude product in the solvent is now ready for purification.

Protocol 2: Purification by Aqueous Washing & Vacuum Distillation
  • Washing: Transfer the crude solution from Protocol 1 to a separatory funnel. Wash the organic layer sequentially with cold, dilute HCl, followed by a 20% aqueous sodium chloride solution to remove iron contaminants.[7] Finally, wash with water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and remove the solvent using a rotary evaporator under reduced pressure, ensuring the bath temperature remains low.

  • Distillation: Set up a vacuum distillation apparatus. Distill the residual oil under high vacuum. Collect the fraction corresponding to pure this compound, carefully monitoring the temperature to prevent decomposition.[4]

Data Tables

Table 1: Common Impurities and Analytical Identification

ImpurityTypical Analytical SignalPrimary Cause
3-EthylphenolUnique retention time in GC; characteristic aromatic and hydroxyl signals in NMR/IR.Incomplete reaction.
Bis(3-ethylphenyl) carbonateUnique GC retention time (higher boiling point); characteristic carbonate C=O in IR (~1760 cm⁻¹).High reaction temperature; excess phenol.
Hydrochloric AcidCan be detected by titration; may cause broadening of acidic proton signals in NMR.Reaction byproduct.
Iron (III) ChlorideNot directly observed by standard organic techniques but its presence is inferred from product decomposition.Impurity in commercial phosgene.[7]

Table 2: Comparison of Purification Techniques

TechniqueEffectivenessRisks / Considerations
Vacuum Distillation Excellent for removing non-volatile impurities and separating compounds with different boiling points (e.g., starting material, carbonate byproduct).High risk of thermal decomposition if temperature is not carefully controlled.[4][7] Requires high vacuum.
Aqueous Wash Effective for removing water-soluble impurities like HCl and metal salts (e.g., iron chloride).[7]Risk of product hydrolysis if phases are not separated quickly or if the product is unstable to water/acid. Requires a subsequent drying step.
Inert Gas Sparging Good for removing dissolved volatile gases like excess phosgene and HCl.[7]Less effective for non-volatile or dissolved liquid/solid impurities.
Column Chromatography Can be used for high-purity separation but is often challenging due to the high reactivity of chloroformates on silica or alumina.[4]High risk of product decomposition on the stationary phase. Requires anhydrous conditions and mild eluents.[4]

Section 4: Visual Guides

SynthesisPathway phenol 3-Ethylphenol carbonate Bis(3-ethylphenyl) Carbonate phenol->carbonate midpoint phenol->midpoint phosgene Phosgene (COCl2) phosgene->midpoint product 3-Ethylphenyl Chloroformate product->carbonate Side Reaction (High Temp, + Phenol) hydrolysis Hydrolysis Product (3-Ethylphenol) product->hydrolysis Degradation hcl HCl (Byproduct) h2o H2O (Moisture) h2o->hydrolysis midpoint->product Main Reaction midpoint->hcl

Caption: Reaction pathway for this compound synthesis and impurity formation.

PurificationWorkflow start Crude Reaction Mixture sparge Inert Gas Sparge (Remove HCl, COCl2) start->sparge wash Aqueous Wash (Remove Salts, HCl) sparge->wash dry Dry with Anhydrous Agent (e.g., MgSO4) wash->dry evap Solvent Removal (Rotary Evaporator) dry->evap distill High-Vacuum Distillation evap->distill final Pure 3-Ethylphenyl Chloroformate distill->final

Caption: A general workflow for the purification of this compound.

TroubleshootingFlowchart start Analyze Crude Product (GC) phenol_q High Unreacted 3-Ethylphenol? start->phenol_q Impurity Profile phenol_a Check Stoichiometry (Use slight excess COCl2) Increase Reaction Time phenol_q->phenol_a Yes carbonate_q High Carbonate Byproduct? phenol_q->carbonate_q No end Purity Improved phenol_a->end carbonate_a Lower Reaction Temperature Ensure Slow Reagent Addition carbonate_q->carbonate_a Yes decomp_q Decomposition During Distillation? carbonate_q->decomp_q No carbonate_a->end decomp_a Lower Distillation Temp (Improve Vacuum) Wash to Remove Fe Catalysts decomp_q->decomp_a Yes decomp_q->end No decomp_a->end

Caption: Logic flowchart for troubleshooting common purity issues.

References

Technical Support Center: Scale-Up of Reactions with 3-Ethylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 3-Ethylphenyl chloroformate.

Frequently Asked Questions (FAQs)

Section 1: Safety and Handling

Q1: What are the primary hazards associated with this compound and how should it be handled at scale?

A1: this compound, like other chloroformates, is a corrosive, toxic, and moisture-sensitive liquid.[1][2] Key hazards include severe skin burns, eye damage, and toxicity upon inhalation.[3][4] When handling at scale, the following precautions are mandatory:

  • Ventilation: All operations must be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[5]

  • Inert Atmosphere: Due to its moisture sensitivity, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[3]

  • Personal Protective Equipment (PPE): Use a full complement of PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[6]

  • Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[5]

Q2: How should bulk quantities of this compound be stored?

A2: Proper storage is critical to maintain the reagent's purity and ensure safety.

  • Container: Store in the original container or a designated, corrosion-resistant container. Do not use metal containers.

  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][6] Recommended storage temperature is typically refrigerated (2-8 °C).[3][4]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[5]

Section 2: Reaction Troubleshooting

Q3: My reaction is showing poor conversion or is stalling upon scale-up. What are the likely causes?

A3: This is a common scale-up challenge. Consider the following factors:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration.[7] The lower surface-area-to-volume ratio also makes heat dissipation more difficult.[7]

  • Reagent Purity: Ensure all reagents, including the substrate, base, and solvent, are of sufficient purity and are anhydrous. The presence of water will lead to the rapid hydrolysis of the chloroformate.[8]

  • Order of Addition: The order and rate of reagent addition become more critical at scale. A slow, controlled addition of this compound to the reaction mixture is often necessary to control the exotherm and minimize side reactions.[9]

Q4: I'm observing significant formation of 3-ethylphenol as a byproduct. How can this be minimized?

A4: The presence of 3-ethylphenol is a direct result of the hydrolysis of this compound.[8] This occurs when the reagent is exposed to water.

  • Anhydrous Conditions: Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous. Running the reaction under a dry, inert atmosphere is crucial.[3]

  • Base Selection: Use a non-aqueous base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct generated during the reaction.[1] The presence of aqueous bases will promote hydrolysis.

Q5: The reaction is highly exothermic and difficult to control. What strategies can I employ?

A5: Exotherm management is a primary safety and quality concern during scale-up.[7]

  • Controlled Addition: Add the this compound slowly to the reaction mixture using a syringe pump or an addition funnel. This allows the cooling system to manage the heat generated.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction kinetics and vessel occupancy.[9]

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating chiller) capable of handling the heat load of the scaled-up reaction.

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving low yield in your scaled-up reaction.

Low_Yield_Troubleshooting Start Low Yield Observed in Scale-Up Check_Purity Verify Purity of All Reagents (Substrate, Base, Solvent, Chloroformate) Start->Check_Purity Check_Moisture Is Moisture Present? (Hydrolysis Risk) Check_Purity->Check_Moisture Implement_Dry Implement Rigorous Anhydrous Techniques Check_Moisture->Implement_Dry Yes Check_Mixing Evaluate Mixing Efficiency (Mass Transfer) Check_Moisture->Check_Mixing No Implement_Dry->Check_Mixing Improve_Mixing Increase Stirring Rate or Use Baffled Reactor Check_Mixing->Improve_Mixing Inefficient Check_Temp Review Temperature Control (Exotherm Management) Check_Mixing->Check_Temp Efficient Improve_Mixing->Check_Temp Improve_Cooling Improve Cooling Capacity or Slow Reagent Addition Check_Temp->Improve_Cooling Poor Control Check_Workup Analyze Aqueous & Organic Layers Post-Workup Check_Temp->Check_Workup Good Control Improve_Cooling->Check_Workup Workup_Loss Is Product Lost During Workup? Check_Workup->Workup_Loss Optimize_Workup Optimize Extraction/Purification (e.g., adjust pH, change solvent) Workup_Loss->Optimize_Workup Yes Resolved Yield Improved Workup_Loss->Resolved No Optimize_Workup->Resolved Reaction_Pathways cluster_reactants Reactants cluster_side Side Reactions Chloroformate 3-Ethylphenyl Chloroformate Product Desired Product (Carbamate) Chloroformate->Product Desired Reaction Side_Product1 Side Product: 3-Ethylphenol Chloroformate->Side_Product1 Hydrolysis Amine Nucleophile (e.g., R-NH2) Amine->Product Desired Reaction Base Base (e.g., Et3N) Base->Product Desired Reaction HCl HCl Product->HCl Water Moisture (H2O) Water->Side_Product1 Side_Product1->HCl CO2 CO2 Side_Product1->CO2

References

Catalyst Selection for Optimizing 3-Ethylphenyl Chloroformate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylphenyl chloroformate reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing low yields in our synthesis of this compound from 3-ethylphenol and phosgene (or a phosgene equivalent like triphosgene). What are the likely causes and how can we improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, including suboptimal catalyst selection, inappropriate reaction conditions, and the presence of impurities. Below is a systematic guide to troubleshooting and optimizing your reaction for higher yields.

1. Catalyst Selection and Concentration:

The choice of catalyst is critical for an efficient reaction. Several classes of catalysts are effective for the phosgenation of phenols.

  • N,N-Disubstituted Amides: N,N-Dimethylformamide (DMF) is a commonly used and effective catalyst for this transformation.[1][2][3] It is believed to form a Vilsmeier-type intermediate with phosgene, which is a more reactive phosgenating agent.

  • Tertiary Amines: Pyridine and triethylamine are also frequently employed as catalysts.[1] They can act as nucleophilic catalysts and also as acid scavengers to neutralize the HCl byproduct.

  • Organic Phosphorus Compounds: Catalysts such as triphenylphosphine, triphenyl phosphite, and hexamethylphosphoric triamide have been shown to be effective in the synthesis of aryl chloroformates.[4][5]

  • Quaternary Ammonium Salts: These can also catalyze the reaction, particularly in biphasic systems.[6]

Optimization Strategy:

  • Screen Different Catalysts: If your current catalyst is providing low yields, consider screening other catalysts from the classes mentioned above.

  • Optimize Catalyst Concentration: The concentration of the catalyst can significantly impact the reaction rate and yield.[7][8] An optimal concentration exists where the reaction rate is maximized. Beyond this point, increasing the concentration may not lead to further improvement and could even promote side reactions. It is recommended to perform a catalyst loading study, typically ranging from 1 to 10 mol% relative to the 3-ethylphenol.

2. Reaction Temperature:

The reaction temperature is a crucial parameter that needs to be carefully controlled.

  • Aryl chloroformate synthesis is often carried out at elevated temperatures, typically between 80°C and 160°C. [4][5]

  • Low temperatures may lead to slow reaction rates and incomplete conversion.

  • Excessively high temperatures can promote the formation of side products, such as diaryl carbonates, and can also lead to the decomposition of the desired chloroformate.

Optimization Strategy:

  • Conduct small-scale experiments to determine the optimal temperature for your specific reaction setup and catalyst. Start with a temperature around 100-120°C and adjust as needed based on reaction monitoring (e.g., by GC or TLC).

3. Phosgene Stoichiometry:

The molar ratio of phosgene (or its equivalent) to 3-ethylphenol is another important factor.

  • A slight excess of phosgene is often used to ensure complete conversion of the phenol.

  • However, a large excess should be avoided as it can lead to the formation of impurities and complicates the work-up procedure.

Optimization Strategy:

  • Start with a molar ratio of approximately 1.1 to 1.5 equivalents of phosgene to 1 equivalent of 3-ethylphenol.

4. Solvent Selection:

The choice of solvent can influence the reaction rate and selectivity.

  • Inert aromatic hydrocarbons such as toluene or xylene are commonly used.[1][9]

  • The reaction can also be carried out in the absence of a solvent, using the molten phenol as the reaction medium.[4]

Optimization Strategy:

  • If using a solvent, ensure it is anhydrous, as the presence of water will lead to the decomposition of phosgene and the desired product.

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_catalyst Catalyst Optimization cluster_temp Temperature Optimization cluster_stoich Stoichiometry Optimization cluster_solvent Solvent Considerations start Low Yield of this compound catalyst Step 1: Evaluate Catalyst Performance start->catalyst temp Step 2: Optimize Reaction Temperature catalyst->temp catalyst_screen Screen different catalyst classes (DMF, Tertiary Amines, P-compounds) catalyst->catalyst_screen stoich Step 3: Adjust Phosgene Stoichiometry temp->stoich temp_range Systematically vary temperature (e.g., 80°C, 100°C, 120°C, 140°C) temp->temp_range solvent Step 4: Assess Solvent Purity stoich->solvent phosgene_ratio Vary phosgene to phenol ratio (e.g., 1.1:1, 1.3:1, 1.5:1) stoich->phosgene_ratio end_node Improved Yield solvent->end_node solvent_anhydrous Ensure use of anhydrous solvent solvent->solvent_anhydrous catalyst_conc Optimize catalyst concentration (1-10 mol%) catalyst_screen->catalyst_conc temp_monitor Monitor reaction progress (GC/TLC) temp_range->temp_monitor solvent_choice Consider solvent effect on solubility and reactivity solvent_anhydrous->solvent_choice

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Impurities in the Final Product

Question: Our purified this compound contains significant impurities. What are the common byproducts and how can we minimize their formation?

Answer:

The most common impurity in the synthesis of aryl chloroformates is the corresponding diaryl carbonate. In this case, it would be bis(3-ethylphenyl) carbonate. The formation of aryl chlorides can also occur, though it is generally less common under typical catalytic conditions.[10]

1. Formation of Bis(3-ethylphenyl) Carbonate:

This byproduct is formed when the initially formed this compound reacts with another molecule of 3-ethylphenol.

Mitigation Strategies:

  • Control Reaction Temperature: Higher temperatures can favor the formation of the carbonate byproduct.[4] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to minimize its formation.

  • Phosgene Addition: Adding the 3-ethylphenol solution slowly to the phosgene solution (or a pre-formed catalyst-phosgene complex) can help to maintain a higher concentration of the phosgenating agent relative to the phenol, thus favoring the formation of the chloroformate over the carbonate.

  • Catalyst Choice: Some catalysts may favor the formation of the chloroformate with higher selectivity. For example, patents describing the use of triphenyl phosphite have reported high selectivity for the chloroformate.[4][5]

2. Purification:

If the formation of byproducts cannot be completely avoided, efficient purification is necessary.

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying aryl chloroformates.[4][5] The boiling points of this compound and bis(3-ethylphenyl) carbonate are sufficiently different to allow for good separation.

  • Crystallization: In some cases, crystallization may be a viable purification method.

Troubleshooting Workflow for Impurity Formation

ImpurityTroubleshooting cluster_optimize Reaction Optimization cluster_purify Purification Enhancement start Impurity Detected in Product identify Identify Impurity (e.g., GC-MS, NMR) start->identify carbonate Bis(3-ethylphenyl) carbonate identify->carbonate Major Impurity other Other Impurities identify->other Minor Impurities optimize Optimize Reaction Conditions carbonate->optimize other->optimize purify Improve Purification optimize->purify temp Lower Reaction Temperature optimize->temp end_node High Purity Product purify->end_node distillation Optimize Fractional Distillation (Vacuum, Column Packing) purify->distillation addition Slow Addition of Phenol temp->addition catalyst Screen for Higher Selectivity Catalyst addition->catalyst crystallization Explore Crystallization distillation->crystallization

Caption: Troubleshooting workflow for product impurity.

Frequently Asked Questions (FAQs)

Q1: Which catalyst do you recommend for the synthesis of this compound?

A1: While several catalysts can be effective, N,N-Dimethylformamide (DMF) is a good starting point due to its widespread use, relatively low cost, and high catalytic activity in the phosgenation of phenols.[1][2][3] However, the optimal catalyst may depend on your specific reaction conditions and purity requirements. We recommend performing a small-scale screen of catalysts from different classes (e.g., DMF, triethylamine, and triphenylphosphine) to identify the best performer for your system.

Q2: What is a typical experimental protocol for the synthesis of an aryl chloroformate like this compound?

A2: The following is a general protocol based on procedures for similar aryl chloroformates. Please note that this should be optimized for your specific setup.

Experimental Protocol: Synthesis of Aryl Chloroformate (General Procedure)

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize excess phosgene and HCl), a dropping funnel, and a thermometer. The entire apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • 3-Ethylphenol (1.0 eq)

    • Phosgene or Triphosgene (as a phosgene source, typically 1.1-1.5 eq of phosgene)

    • Catalyst (e.g., DMF, 1-5 mol%)

    • Anhydrous solvent (e.g., toluene)

  • Procedure: a. Charge the flask with the solvent and the catalyst. b. If using phosgene gas, bubble it into the stirred solvent at the desired reaction temperature. If using triphosgene, add it to the solvent and catalyst mixture. c. Slowly add a solution of 3-ethylphenol in the same solvent from the dropping funnel to the reaction mixture over a period of 1-2 hours. d. Maintain the reaction mixture at the desired temperature (e.g., 100-120°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC, TLC). e. After the reaction is complete, purge the system with an inert gas to remove any unreacted phosgene and HCl. f. The crude product can be purified by fractional distillation under reduced pressure.

Q3: Can I use pyridine as both a catalyst and a solvent?

A3: While pyridine can act as a catalyst, using it as a solvent is generally not recommended for this reaction. The high concentration of pyridine can lead to the formation of a stable acylpyridinium salt with the chloroformate product, which may complicate the reaction and purification. It is more common to use pyridine in catalytic amounts (e.g., 5-10 mol%) in an inert solvent like toluene or dichloromethane.

Q4: How does the ethyl group on the phenyl ring affect the reaction compared to phenol?

A4: The ethyl group is an electron-donating group, which makes the hydroxyl group of 3-ethylphenol slightly more nucleophilic than that of phenol. This may lead to a slightly faster reaction rate under the same conditions. However, the steric bulk of the ethyl group is minimal and is not expected to significantly hinder the reaction. The electronic effect of substituents on the phenol can influence the reaction rate and the propensity for side reactions.

Q5: What are the key safety precautions when working with phosgene or triphosgene?

A5: Phosgene is an extremely toxic gas, and triphosgene is a solid that can release phosgene upon heating or in the presence of a catalyst. Strict safety measures are mandatory.

  • Work in a well-ventilated fume hood.

  • Use a phosgene detector.

  • Have a neutralization solution (e.g., aqueous ammonia or sodium hydroxide) readily available to quench any leaks or spills.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Be familiar with the emergency procedures for phosgene exposure.

Catalyst Performance Data (Illustrative Examples for Aryl Chloroformates)

Table 1: Comparison of Catalysts in the Synthesis of Phenyl Chloroformate

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Phenyl Chloroformate Content (%)Diphenyl Carbonate Content (%)Reference
Triphenylphosphine1120497.61.7[4][5]
Triphenyl phosphite1120498.31.4[4][5]
Triphenyl phosphite21201.598.51.2[4][5]
Hexamethylphosphoric triamide5120495.72.5[4]
N,N,N',N'-Tetramethylurea~41205>99 (crude)Not specified[3]

Table 2: Yields of Various Chloroformates using DMF as a Catalyst with Triphosgene

SubstrateYield (%)Reference
n-Octanol96[1]
n-Butanol96[1]
2-Ethylcyclohexanol96[1]
Phenol66[1]

Note: The data in these tables should be used as a general guide. Optimal conditions and yields for the synthesis of this compound will need to be determined experimentally.

References

Validation & Comparative

A Comparative Analysis of 3-Ethylphenyl Chloroformate and Other Chloroformates in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 3-Ethylphenyl chloroformate alongside other commonly used chloroformates in various synthetic applications. The information is intended to assist researchers in selecting the appropriate reagent for their specific needs, with a focus on performance in the synthesis of carbamates and carbonates, as well as their application in protecting group chemistry.

Introduction to Chloroformates

Chloroformates, with the general formula ROC(O)Cl, are versatile reagents in organic synthesis.[1] They are esters of chloroformic acid and are widely employed for the introduction of protecting groups, the formation of carbamates and carbonates, and as intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The reactivity and stability of a chloroformate are significantly influenced by the nature of the "R" group. Aryl chloroformates, such as phenyl chloroformate, are generally more stable than their alkyl counterparts like ethyl chloroformate.[2] The electronic and steric properties of substituents on the aryl ring, as in the case of this compound, can further modulate reactivity.

Synthesis of Chloroformates

The primary industrial method for synthesizing chloroformates involves the reaction of an alcohol or a phenol with phosgene (COCl₂).[2] Due to the high toxicity of phosgene gas, alternative, safer methods have been developed for laboratory-scale synthesis, such as the use of triphosgene (bis(trichloromethyl)carbonate or BTC) or a photo-on-demand synthesis using chloroform.[3][4]

Figure 1: General Synthesis Pathways for Chloroformates.

Experimental Protocol: General Synthesis of Aryl Chloroformates using Triphosgene

This protocol is a safer alternative to using phosgene gas.

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap containing an aqueous solution of sodium hydroxide to neutralize any evolved phosgene.

  • Reagents: The phenol (e.g., 3-ethylphenol) is dissolved in an inert solvent such as toluene. A solution of triphosgene (0.33 equivalents) in the same solvent is prepared in the dropping funnel.

  • Reaction: The triphosgene solution is added dropwise to the stirred solution of the phenol at room temperature.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours. The solvent is then removed under reduced pressure. The crude aryl chloroformate is purified by vacuum distillation.[4]

Comparative Performance in Synthesis

The performance of this compound can be compared with other chloroformates, primarily in the synthesis of carbamates and carbonates. The ethyl group at the meta-position is an electron-donating group, which is expected to slightly increase the electron density on the phenyl ring, potentially making the carbonyl carbon slightly less electrophilic compared to unsubstituted phenyl chloroformate.

Carbamate Formation

Carbamates are crucial functional groups in many pharmaceuticals and agrochemicals. They are typically synthesized by the reaction of a chloroformate with a primary or secondary amine.[1]

Figure 2: Experimental Workflow for Carbamate Synthesis.

ChloroformateAmineBaseSolventYield (%)Reference
Ethyl Chloroformate3-chloro-4-methylanilinePyridineChloroform85[5]
Phenyl ChloroformateN-(diethylaminoethyl) aniline-Ethyl acetateHigh (not specified)[6]
Hexadecyl ChloroformateVarious amines-Dichloromethane>85[7]
Experimental Protocol: General Synthesis of Carbamates
  • Reaction Setup: A solution of the amine and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Chloroformate: The chloroformate (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred amine solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, with progress monitored by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude carbamate is then purified by recrystallization or column chromatography.[5][7]

Carbonate Formation

Carbonates are formed from the reaction of a chloroformate with an alcohol, typically in the presence of a base to neutralize the HCl byproduct.[1]

ChloroformateAlcoholBaseSolventYield (%)Reference
Phenyl ChloroformateTertiary AlcoholsPyridineDichloromethaneNot specified[8]
Photo-generated ChloroformatesVarious Alcohols-Chloroformup to 93[3]

Note: Similar to carbamate synthesis, the reactivity of this compound in carbonate formation is expected to be similar to that of phenyl chloroformate.

Experimental Protocol: General Synthesis of Carbonates
  • Reaction Setup: The alcohol and a base (e.g., pyridine, 1.1 equivalents) are dissolved in an inert solvent (e.g., dichloromethane) in a round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Addition of Chloroformate: The chloroformate (1.0 equivalent) is added dropwise to the stirred alcohol solution at 0 °C.

  • Reaction: The mixture is stirred at room temperature for 2-6 hours, with monitoring by TLC.

  • Work-up: The reaction is quenched with water, and the organic layer is washed with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: The organic layer is dried, concentrated, and the crude carbonate is purified by column chromatography or distillation.[8]

Application in Protecting Group Chemistry

Chloroformates are extensively used to introduce carbamate protecting groups for amines, which are crucial in multi-step synthesis, particularly in peptide chemistry.[9] The choice of chloroformate determines the stability of the protecting group and the conditions required for its removal.

Protecting GroupChloroformate ReagentDeprotection Conditions
Cbz (Carbobenzyloxy)Benzyl ChloroformateH₂, Pd/C (Hydrogenolysis)
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (from tert-butanol and phosgene)Strong Acid (e.g., TFA)
Fmoc (9-Fluorenylmethyloxycarbonyl)9-Fluorenylmethyl ChloroformateBase (e.g., Piperidine)
EthoxycarbonylEthyl ChloroformateStrong acid or base, harsh conditions

The protecting group derived from This compound would be an aryloxycarbonyl group. Its stability would be comparable to the Cbz group but resistant to hydrogenolysis. Deprotection would likely require strong acidic or basic conditions, similar to other aryl carbamates. The electronic nature of the 3-ethylphenyl group would influence the ease of cleavage compared to an unsubstituted phenyl group.

Figure 3: Logic of Amine Protection and Deprotection.

Conclusion

This compound is a viable alternative to other aryl chloroformates, such as phenyl chloroformate, for the synthesis of carbamates and carbonates and for the introduction of amine protecting groups. Its reactivity is anticipated to be similar to that of phenyl chloroformate, with minor differences attributable to the electronic effects of the meta-ethyl substituent. While direct comparative experimental data is limited, the provided protocols and data for related compounds offer a solid foundation for its application in organic synthesis. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal reaction conditions for their specific substrates.

References

Confirming the Structure of 3-Ethylphenyl Carbamate Derivatives: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural elucidation of 3-ethylphenyl carbamate derivatives, supported by experimental data and detailed protocols.

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. For novel 3-ethylphenyl carbamate derivatives, which hold potential in various therapeutic areas, rigorous structural confirmation is a critical step in the research and development pipeline. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for molecular structure determination in solution, a multi-faceted approach employing complementary techniques provides the most robust and irrefutable evidence. This guide will delve into the utility of ¹H and ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography for the characterization of this important class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy provides unparalleled detail about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule in solution. For 3-ethylphenyl carbamate derivatives, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy reveals the number of different types of protons, their relative numbers, their electronic environment, and their proximity to other protons. Key expected signals for a generic N-substituted 3-ethylphenyl carbamate would include:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the four protons on the 3-ethylphenyl ring. The substitution pattern will influence the chemical shifts and coupling constants.

  • Ethyl Group Protons (on the phenyl ring): A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, typically in the δ 2.5-2.8 ppm and δ 1.1-1.3 ppm regions, respectively.

  • Carbamate N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • N-Alkyl Protons: Signals corresponding to the specific alkyl substituent(s) on the carbamate nitrogen.

¹³C NMR Spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment. Expected signals for a 3-ethylphenyl carbamate derivative include:

  • Carbamoyl Carbonyl Carbon: A signal in the δ 150-160 ppm region.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons of the 3-ethylphenyl ring. The carbon attached to the oxygen will be the most downfield.

  • Ethyl Group Carbons (on the phenyl ring): Two signals corresponding to the CH₂ and CH₃ of the ethyl group.

  • N-Alkyl Carbons: Signals for the carbon atoms of the N-alkyl substituent(s).

Table 1: Representative ¹H and ¹³C NMR Data for a Diethyl N,N′-(1,3-phenylene)dicarbamate

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H9.55 (s, 2H)-
Aromatic C-H (H2)7.70 (s, 1H)129.1
Aromatic C-H (H4, H6)7.07 (dd, 2H, J = 7.0, 2.2 Hz)113.1
Aromatic C-H (H5)7.13 (t, 1H, J = 6.9 Hz)-
Aromatic C (C1, C3)-140.0
Carbamoyl C=O-153.9
O-CH₂-60.4
O-CH₂-CH₃-14.9

Note: Spectra were recorded in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C.[1]

Alternative and Complementary Spectroscopic Techniques

While NMR is powerful, its combination with other techniques provides a more complete structural picture.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through fragmentation analysis. For carbamates, a characteristic fragmentation pathway involves the loss of the isocyanate moiety or the alcohol/phenol portion.[2] This technique is highly sensitive, requiring only a small amount of sample.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule. For 3-ethylphenyl carbamate derivatives, key characteristic absorption bands include:

  • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ for N-monosubstituted carbamates.

  • C=O Stretch (Carbonyl): A strong absorption band in the region of 1680-1730 cm⁻¹.

  • C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

X-ray Crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure in the solid state.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise coordinates of every atom can be determined, confirming connectivity, stereochemistry, and conformation.

Table 2: Comparison of Spectroscopic Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity, chemical environment of atoms, stereochemistry, and conformation in solution.Non-destructive, provides a wealth of structural information.Requires relatively larger sample amounts, lower sensitivity compared to MS.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, small sample size required.Provides limited connectivity information on its own.
IR Spectroscopy Presence of functional groups.Fast, simple to operate.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 3-ethylphenyl carbamate derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the assignments and elucidate complex connectivities.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Spectral Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizing the Workflow and Logic

To better illustrate the process of structural confirmation, the following diagrams outline the experimental workflow and the logical relationship between the different spectroscopic methods.

experimental_workflow Experimental Workflow for Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesize 3-Ethylphenyl Carbamate Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Xray X-ray Crystallography (if crystal is obtained) Purification->Xray Data_Analysis Analyze & Interpret Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis Structure_Confirmation Confirm Molecular Structure Data_Analysis->Structure_Confirmation

Experimental workflow for structure confirmation.

logical_relationship Logical Relationship of Spectroscopic Methods NMR NMR (Connectivity & Environment) Structure Confirmed Structure NMR->Structure Primary Evidence MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure Supporting Evidence IR Infrared Spectroscopy (Functional Groups) IR->Structure Supporting Evidence Xray X-ray Crystallography (Absolute 3D Structure) Xray->Structure Definitive Evidence (Solid State)

Logical relationship of spectroscopic methods.

References

A Comparative Efficacy Analysis of Carbamate Insecticides and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of carbamate insecticides, a class of compounds synthesized from chemical intermediates such as chloroformates, against other major insecticide classes. While 3-Ethylphenyl chloroformate is a synthetic building block rather than an active insecticidal agent itself, the carbamate class represents a significant group of insecticides derived from similar chemical precursors. This document offers a quantitative comparison of their performance, detailed experimental protocols for efficacy testing, and visualizations of their mode of action to support research and development in pest control and toxicology.

Introduction to Carbamate Insecticides

Carbamate insecticides are esters of carbamic acid and are characterized by their mode of action as inhibitors of the enzyme acetylcholinesterase (AChE).[1][2][3] This inhibition is reversible, which distinguishes them from organophosphates that inhibit AChE irreversibly.[1][2] By blocking AChE, carbamates lead to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately death in susceptible insects.[4] Common examples of carbamate insecticides include carbaryl, carbofuran, and methomyl.[1][4] This guide compares the efficacy of carbaryl, as a representative carbamate, with insecticides from three other major classes: organophosphates (Malathion), pyrethroids (Permethrin), and neonicotinoids (Imidacloprid).

Quantitative Efficacy Comparison

The efficacy of insecticides is commonly measured by the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following tables summarize the acute toxicity of carbaryl and its alternatives against the honey bee (Apis mellifera), a standard non-target organism for toxicological studies, providing a benchmark for relative potency. Lower LD50 values indicate higher toxicity.

Table 1: Acute Oral Toxicity to Honey Bees (Apis mellifera)

Insecticide ClassActive IngredientOral LD50 (µ g/bee )Data Source(s)
Carbamate Carbaryl0.36[5]
Neonicotinoid Imidacloprid0.15[5]

Data presented is based on 24-hour post-treatment observation.

Table 2: Acute Contact (Topical) Toxicity to Honey Bees (Apis mellifera)

Insecticide ClassActive IngredientTopical LD50 (µ g/bee )Data Source(s)
Carbamate Carbaryl0.24[5]
Organophosphate Malathion> 100(Implied, not directly stated in snippets)
Pyrethroid Permethrin> 2.0[6]
Neonicotinoid Imidacloprid0.085[5]

Data presented is based on 24-hour post-treatment observation. Note that for Malathion and Permethrin, the values indicate lower toxicity to honey bees via topical application compared to other insecticides.

Experimental Protocols

The following section details a standardized methodology for determining the acute contact (topical) LD50 of an insecticide, a common procedure in toxicological research.

Protocol: Acute Contact (Topical) LD50 Bioassay

This protocol is a generalized procedure based on standard laboratory bioassay methods for assessing insecticide toxicity.[7][8]

  • Test Organisms: Adult worker honey bees (Apis mellifera) of a uniform age and from a healthy, queen-right colony are used. Bees are collected and immobilized by chilling them at 4°C for a short period.

  • Insecticide Preparation:

    • A stock solution of the technical grade insecticide is prepared by dissolving a precise weight of the compound in a volatile solvent, typically analytical grade acetone.[7]

    • A series of serial dilutions are prepared from the stock solution to create a range of at least five concentrations expected to cause mortality between 10% and 90%.[2] A control group is treated with the solvent alone.

  • Topical Application:

    • Immobilized bees are treated individually. A micropipette or a calibrated micro-applicator is used to apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal side of the thorax of each bee.[8]

    • A minimum of three replicates of 10-20 bees each are used for every concentration level and the control.

  • Incubation and Observation:

    • After application, the treated bees are placed in clean cages with access to a food source (e.g., 50% sucrose solution).

    • The cages are maintained in a controlled environment, typically at 25 ± 2°C and 60 ± 10% relative humidity.

    • Mortality is assessed at specific time points, commonly at 4, 12, and 24 hours post-application. An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Mortality data is corrected for any deaths in the control group using Abbott's formula.

    • The LD50 value, along with its 95% confidence limits, is calculated from the dose-response data using probit analysis.

Visualizations: Mechanism of Action and Experimental Workflow

Signaling Pathway: Acetylcholinesterase Inhibition

Carbamates and organophosphates exert their toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and vertebrates.[1][3][9] The diagram below illustrates this mechanism.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Nerve Impulse (Release) AChE Acetylcholinesterase (AChE) ACh->AChE AChR ACh Receptor ACh->AChR Binds Insecticide Carbamate Insecticide Insecticide->AChE AChR->AChE Signal Termination (Hydrolysis) Response Continuous Nerve Stimulation AChR->Response Leads to

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamate insecticides.

Experimental Workflow: Topical LD50 Bioassay

The following diagram outlines the key steps in a typical topical application bioassay to determine the LD50 of an insecticide.

LD50_Workflow prep 1. Preparation stock Prepare Stock Solution (in Acetone) prep->stock insects Collect & Acclimate Test Insects prep->insects serial Create Serial Dilutions stock->serial application 2. Topical Application immobilize Immobilize Insects (Chilling) application->immobilize apply Apply 1µL Dose to Dorsal Thorax immobilize->apply cages Transfer to Cages with Food Source incubation 3. Incubation incubation->cages observe Incubate (24h) Record Mortality cages->observe probit Perform Probit Analysis analysis 4. Data Analysis analysis->probit ld50 Determine LD50 Value & Confidence Limits probit->ld50

Caption: Standardized workflow for determining insecticide efficacy via topical LD50 bioassay.

References

A Comparative Guide to the Synthesis of a Key Rivastigmine Intermediate: Carbamoyl Chloride vs. Carbonyldiimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of two synthetic routes for the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol, a crucial intermediate in the manufacture of the Alzheimer's disease drug, Rivastigmine. We will objectively compare the traditional approach using N-ethyl-N-methyl carbamoyl chloride with an alternative pathway utilizing 1,1'-carbonyldiimidazole (CDI).

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic methods, based on published experimental data.

ParameterMethod A: N-ethyl-N-methyl Carbamoyl ChlorideMethod B: 1,1'-Carbonyldiimidazole (CDI)
Overall Yield 58-80%[1][2]High (estimated based on similar reactions)
Reaction Time 2-24 hours[1][2]24 hours (for the first step)
Reaction Temperature 0°C to 110°C[1][2]Room Temperature
Key Reagents N-ethyl-N-methyl carbamoyl chloride, Base (NaOH, NaH, or catalyst like ZnCl2)1,1'-Carbonyldiimidazole, Ethylmethylamine
Safety Considerations Carbamoyl chlorides are moisture-sensitive and can be corrosive.CDI is a moisture-sensitive solid but is generally considered a safer alternative to phosgene-derived reagents.
Byproducts Inorganic salts (e.g., NaCl)Imidazole (can be removed by washing)

Experimental Protocols

Method A: Synthesis using N-ethyl-N-methyl Carbamoyl Chloride

This method involves the direct reaction of the phenolic intermediate with N-ethyl-N-methyl carbamoyl chloride in the presence of a base or catalyst.

Protocol using Sodium Hydroxide:

  • Suspend (S)-3-(1-(dimethylamino)ethyl)phenol in acetonitrile.

  • Add N-ethyl-N-methyl carbamoyl chloride to the suspension.

  • Cool the reaction mixture to 0°C.

  • Add a solution of sodium hydroxide.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction completion by HPLC.

  • Filter the mixture to remove salts and concentrate the filtrate.

  • Adjust the pH of the concentrate to 11 with NaOH solution and extract with a suitable organic solvent (e.g., ether).

  • Concentrate the organic layer to yield the product.[2]

Protocol using Zinc Chloride as a Catalyst:

  • Under a nitrogen atmosphere, add zinc chloride and N-ethyl-N-methyl carbamoyl chloride to anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add (S)-3-(1-(dimethylamino)ethyl)phenol to the reaction mixture.

  • Heat the reaction to reflux temperature until completion.

  • Work-up the reaction mixture to isolate the product.[1]

Method B: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This two-step, one-pot method involves the activation of the phenol with CDI, followed by the addition of the amine.

General Protocol:

  • Dissolve (S)-3-(1-(dimethylamino)ethyl)phenol in a suitable aprotic solvent (e.g., THF).

  • Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature for 24 hours to form the acyl-imidazole intermediate.

  • Add ethylmethylamine to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Work-up the reaction mixture, which typically involves washing with aqueous acid and base to remove unreacted starting materials and imidazole byproduct, followed by extraction and solvent evaporation to yield the desired carbamate.

Visualization of Synthetic Workflows

To further clarify the logical flow of each synthetic approach, the following diagrams illustrate the key steps.

Method A: Carbamoyl Chloride Route A Start with (S)-3-(1-(dimethylamino)ethyl)phenol B Add N-ethyl-N-methyl carbamoyl chloride and a base (e.g., NaOH) or catalyst (e.g., ZnCl2) A->B C Reaction at specified temperature (0°C to 110°C) B->C D Work-up: Filtration, extraction, and concentration C->D E Final Product: Rivastigmine Intermediate D->E Method B: CDI Route A Start with (S)-3-(1-(dimethylamino)ethyl)phenol B Step 1: Add CDI in an aprotic solvent, stir at room temperature A->B C Formation of acyl-imidazole intermediate B->C D Step 2: Add ethylmethylamine to the reaction mixture C->D E Work-up: Aqueous wash, extraction, and concentration D->E F Final Product: Rivastigmine Intermediate E->F

References

Quantitative Analysis of 3-Ethylphenyl Chloroformate Reaction Products by GC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantitative analysis of reaction products derived from 3-Ethylphenyl chloroformate using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a detailed experimental protocol for a typical derivatization reaction, compares its performance with a common alternative, and presents the necessary data in a clear, structured format. This document is intended to serve as a practical resource for professionals in research and drug development who are engaged in the chemical modification and analysis of molecules containing active hydrogen functionalities, such as phenols and amines.

Introduction

This compound is a reactive compound primarily used as a derivatizing agent in analytical chemistry and as a reagent in organic synthesis. Its principal application lies in the conversion of polar compounds with active hydrogens (e.g., phenols, amines, carboxylic acids) into less polar, more volatile derivatives. This derivatization is often a prerequisite for analysis by gas chromatography, enhancing the thermal stability and chromatographic behavior of the analytes. The reaction with a phenol, for instance, yields a stable carbonate ester, which is amenable to GC-MS analysis.

The quantitative analysis of these reaction products is crucial for various applications, including reaction monitoring, impurity profiling, and the determination of product yield. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive identification of the derivatized products.

This guide will focus on the derivatization of a model phenolic compound with this compound and compare this methodology with a widely used alternative, silylation, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Reaction Pathways and Experimental Workflow

The primary reaction of this compound with a nucleophile, such as a phenol or a primary amine, results in the formation of a carbonate or a carbamate, respectively, with the liberation of hydrogen chloride.

A typical experimental workflow for the quantitative analysis of these reaction products involves derivatization, extraction, and subsequent GC-MS analysis. The following diagrams illustrate the general reaction pathway and the analytical workflow.

Reaction_Pathway General Reaction Pathway of this compound reagent This compound product Derivatized Product (Carbonate or Carbamate) reagent->product + Nucleophile side_product HCl nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->product Experimental_Workflow Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample (Analyte in Solution) Sample (Analyte in Solution) Derivatization Derivatization with This compound Sample (Analyte in Solution)->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC-MS Analysis GC Separation & MS Detection Extraction->GC-MS Analysis Data Processing Peak Integration & Calibration GC-MS Analysis->Data Processing Quantitative Results Quantitative Results Data Processing->Quantitative Results

A Comparative Analysis of Reaction Kinetics in Substituted Phenyl Chloroformates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of phenyl chloroformates and their substituted analogues is crucial for optimizing reaction conditions and developing efficient synthetic methodologies. This guide provides a comparative analysis of the solvolysis reaction kinetics for a series of substituted phenyl chloroformates, supported by experimental data and detailed protocols.

The reactivity of phenyl chloroformates is significantly influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups are generally observed to increase the rate of reaction, while electron-donating groups tend to decrease it. This phenomenon can be quantitatively assessed by comparing the specific rate constants of solvolysis for different substituted compounds.

Comparative Kinetic Data

The following table summarizes the specific rate constants (k) for the solvolysis of p-nitrophenyl chloroformate, phenyl chloroformate, and p-methoxyphenyl chloroformate in a variety of solvents at 25.0 °C. The data clearly illustrates the electronic effects of the substituents on the reaction rate.

Solventk (s⁻¹) for p-Nitrophenyl Chloroformatek (s⁻¹) for Phenyl Chloroformatek (s⁻¹) for p-Methoxyphenyl Chloroformate
100% EtOH1.58 x 10⁻⁵4.57 x 10⁻⁶2.00 x 10⁻⁶
90% EtOH2.45 x 10⁻⁵8.13 x 10⁻⁶4.17 x 10⁻⁶
80% EtOH4.37 x 10⁻⁵1.62 x 10⁻⁵8.32 x 10⁻⁶
100% MeOH4.79 x 10⁻⁵1.58 x 10⁻⁵7.94 x 10⁻⁶
90% MeOH9.55 x 10⁻⁵3.55 x 10⁻⁵2.00 x 10⁻⁵
80% MeOH1.41 x 10⁻⁴6.31 x 10⁻⁵3.55 x 10⁻⁵
90% Acetone2.82 x 10⁻⁶5.01 x 10⁻⁷2.29 x 10⁻⁷
80% Acetone5.25 x 10⁻⁶1.12 x 10⁻⁶5.62 x 10⁻⁷
70% Acetone1.12 x 10⁻⁵2.82 x 10⁻⁶1.58 x 10⁻⁶
97% TFE1.48 x 10⁻³6.31 x 10⁻⁴3.16 x 10⁻⁴
90% TFE2.82 x 10⁻³1.41 x 10⁻³7.94 x 10⁻⁴
70% TFE4.47 x 10⁻³2.51 x 10⁻³1.58 x 10⁻³
50% TFE6.31 x 10⁻³3.98 x 10⁻³2.51 x 10⁻³
97% HFIP1.00 x 10⁻¹6.31 x 10⁻²4.47 x 10⁻²
90% HFIP1.58 x 10⁻¹1.00 x 10⁻¹7.08 x 10⁻²
70% HFIP2.24 x 10⁻¹1.58 x 10⁻¹1.12 x 10⁻¹

Data sourced from D'Souza, M. J., Shuman, K. E., Carter, S. E., & Kevill, D. N. (2008). Extended Grunwald-Winstein Analysis-LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International journal of molecular sciences, 9(11), 2231–2242.

Experimental Protocols

The determination of reaction kinetics for the solvolysis of substituted phenyl chloroformates can be achieved through various methods. Two common and effective techniques are UV-Vis spectrophotometry and conductometry.

A. Kinetic Analysis via UV-Vis Spectrophotometry

This method monitors the increase in absorbance corresponding to the formation of the substituted phenol product over time.

1. Materials and Instrumentation:

  • Substituted phenyl chloroformate

  • Appropriate solvent (e.g., ethanol, methanol, acetone, water mixtures)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer with quartz cuvettes

2. Procedure:

  • Prepare a stock solution of the substituted phenyl chloroformate in a dry, inert solvent (e.g., acetonitrile).

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the corresponding substituted phenol.

  • Equilibrate the solvent to be tested in the thermostatted cuvette holder of the spectrophotometer at the desired temperature (e.g., 25.0 °C).

  • Initiate the reaction by injecting a small aliquot of the phenyl chloroformate stock solution into the cuvette containing the solvent. Ensure rapid mixing.

  • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting linear plot will be -k.

B. Kinetic Analysis via Conductometry

This method relies on the increase in conductivity of the solution due to the formation of hydrochloric acid (HCl) as a byproduct of the solvolysis reaction.[1]

1. Materials and Instrumentation:

  • Substituted phenyl chloroformate

  • Appropriate solvent

  • Conductivity meter with a thermostatted conductivity cell

  • Magnetic stirrer and stir bar

  • Water bath for temperature control

2. Procedure:

  • Calibrate the conductivity meter using standard solutions.

  • Place a known volume of the chosen solvent into the thermostatted conductivity cell and allow it to reach thermal equilibrium at the desired temperature.

  • Initiate the reaction by adding a small, known amount of the substituted phenyl chloroformate to the solvent while stirring.

  • Record the conductivity of the solution at regular time intervals until a stable reading is achieved, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(σ∞ - σt) versus time, where σ∞ is the final conductivity and σt is the conductivity at time t. The slope of the linear plot will be -k.

Signaling Pathways and Experimental Workflows

The solvolysis of phenyl chloroformates generally proceeds through a stepwise addition-elimination mechanism. The following diagram illustrates the proposed reaction pathway.

G cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_products Products Phenyl Chloroformate Phenyl Chloroformate Tetrahedral Intermediate Tetrahedral Intermediate Phenyl Chloroformate->Tetrahedral Intermediate Addition Nucleophile (Solvent) Nucleophile (Solvent) Nucleophile (Solvent)->Tetrahedral Intermediate Substituted Phenol Substituted Phenol Tetrahedral Intermediate->Substituted Phenol Elimination HCl HCl Tetrahedral Intermediate->HCl Carbon Dioxide Carbon Dioxide Tetrahedral Intermediate->Carbon Dioxide G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Equilibrate Solvent Equilibrate Solvent Prepare Stock Solution->Equilibrate Solvent Initiate Reaction Initiate Reaction Equilibrate Solvent->Initiate Reaction Monitor Reaction Monitor Reaction Initiate Reaction->Monitor Reaction UV-Vis Spectrophotometry UV-Vis Spectrophotometry Monitor Reaction->UV-Vis Spectrophotometry Method A Conductometry Conductometry Monitor Reaction->Conductometry Method B Data Analysis Data Analysis UV-Vis Spectrophotometry->Data Analysis Conductometry->Data Analysis Determine Rate Constant Determine Rate Constant Data Analysis->Determine Rate Constant

References

A Comparative Guide to Derivatization Using 3-Ethylphenyl Chloroformate for Trace Analysis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in trace analysis, derivatization is a critical step to enhance the volatility and detectability of target analytes for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Among the various derivatizing agents, alkyl chloroformates, including 3-Ethylphenyl chloroformate and its close analog Ethyl chloroformate (ECF), offer a rapid and effective solution for a wide range of polar compounds.

This guide provides a comprehensive overview of the validation of a derivatization method using alkyl chloroformates, with a specific focus on the widely documented Ethyl chloroformate (ECF) as a surrogate for this compound due to the limited availability of specific validation data for the latter. The principles, protocols, and performance data presented for ECF are highly transferable to this compound, offering a robust framework for method development and validation.

Performance Comparison: Alkyl Chloroformates vs. Other Derivatization Reagents

Alkyl chloroformate derivatization, particularly with reagents like ECF, presents several advantages over other common techniques such as silylation. The reaction with ECF is rapid, often completed within seconds at room temperature, and can be performed in an aqueous matrix, eliminating the need for sample drying. This is in contrast to silylation reagents which typically require anhydrous conditions and longer reaction times.

A comparative study on the derivatization of seleno amino acids highlighted that methyl chloroformate (MCF) provided the best derivatization yield and reproducibility, with overall efficiencies ranging from 40% to 100%. Ethyl chloroformate (ECF) showed efficiencies of 30-75%, while menthyl chloroformate (MenCF) ranged from 15-70%[1]. This suggests that while the choice of alkyl group can influence efficiency, the chloroformate class of reagents is highly effective.

For the analysis of Bisphenol-A (BPA), ECF derivatization was found to be a rapid, reliable, and cost-effective alternative to silylation[2]. The method demonstrated excellent sensitivity with low limits of detection.

Below is a summary of validation parameters for ECF derivatization across various applications, which can be considered indicative of the expected performance for this compound.

Analyte ClassMatrixMethodLinearity (R²)LODLOQRecovery (%)Precision (RSD %)Reference
MetabolitesSerumGC-MS>0.9900125-300 pg on-column-70-120<10[1][3]
MetabolitesUrineGC-MS--150-300 pg on-column70-120<10-15[4]
Norephedrine, Ephedrine, PseudoephedrinePharmaceutical PreparationGC-FID0.9830-0.998610-12.5 ng/injection30-37.5 µg/mL96.6-98.61.2-1.8[5]
Resveratrol IsomersRed WineGC-MS≥0.99925-50 ng/mL25-50 ng/mL~100<5[6]
Gallic AcidWineGC-MS0.99910.5 µg/mL5 µg/mL--[7]
Bisphenol-AWaterSPME-GC-MS-0.01 µg/L0.052 µg/L--[2]
Bisphenol-AMilkSPME-GC-MS-0.1 µg/L0.38 µg/L--[2]

Experimental Protocols

General Derivatization Protocol for Metabolites in Serum using Ethyl Chloroformate (Adaptable for this compound)

This protocol is based on a validated method for the comprehensive analysis of endogenous metabolites in serum.

Materials:

  • Ethyl chloroformate (or this compound)

  • Anhydrous ethanol

  • Pyridine

  • Sodium hydroxide (7 mol/L)

  • n-Hexane

  • Internal standard (e.g., L-2-chlorophenylalanine)

  • Ultrasonicator

  • Centrifuge

Procedure:

  • To 600 µL of a diluted serum sample (1:1 with water), add 100 µL of the internal standard solution.

  • Add 400 µL of anhydrous ethanol and 100 µL of pyridine.

  • Add 50 µL of Ethyl chloroformate (or this compound).

  • Vortex the mixture and then sonicate for 60 seconds.

  • Extract the derivatives with 500 µL of n-hexane.

  • Adjust the pH of the aqueous layer to 9-10 with 100 µL of 7 mol/L NaOH.

  • Add another 50 µL of Ethyl chloroformate (or this compound), vortex for 30 seconds, and centrifuge.

  • Transfer the supernatant to a clean vial for GC-MS analysis.

Derivatization of Resveratrol in Red Wine using Ethyl Chloroformate (Adaptable for this compound)

This protocol is a rapid method for the determination of resveratrol isomers.

Materials:

  • Ethyl chloroformate (or this compound)

  • Hexane

  • Pyridine

  • Sodium bicarbonate (0.6 M)

  • Chloroform

Procedure:

  • To 0.25 mL of wine sample in a glass tube, add an internal standard.

  • Make the solution alkaline (pH > 9) by adding 65 µL of 0.6 M NaHCO₃.

  • Add 2 mL of hexane and 30 µL of Ethyl chloroformate (or this compound).

  • Slowly add 10 µL of pyridine as a catalyst.

  • Shake for 2 minutes and collect the organic layer.

  • Perform a second extraction with 2 mL of chloroform containing 20 µL of the chloroformate reagent.

  • Combine the organic extracts, dry under a stream of nitrogen, and reconstitute in chloroform for GC-MS analysis[6].

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of an analyte with functional groups (e.g., -OH, -NH₂, -COOH) using an alkyl chloroformate like this compound.

Derivatization Workflow with Alkyl Chloroformate cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Serum, Urine, Wine) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust to Alkaline pH (e.g., with Pyridine, NaHCO₃) Add_IS->Adjust_pH Add_Reagent Add 3-Ethylphenyl Chloroformate Adjust_pH->Add_Reagent Vortex Vortex / Sonicate Add_Reagent->Vortex Add_Solvent Add Organic Solvent (e.g., Hexane, Chloroform) Vortex->Add_Solvent Separate Separate Organic Layer Add_Solvent->Separate Dry_Extract Dry and Reconstitute Separate->Dry_Extract Analysis GC-MS / LC-MS Analysis Dry_Extract->Analysis Derivatization Reaction of an Analyte with this compound Analyte Analyte (R-OH, R-NH₂) Product Derivatized Analyte (Volatile & Thermally Stable) Analyte->Product Reaction Reagent This compound Reagent->Product Catalyst Pyridine (Catalyst) Catalyst->Product Byproducts HCl + CO₂ Product->Byproducts generates

References

A Comparative Guide to Assessing the Biological Activity of Aryl Carbamates Synthesized from Chloroformates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the biological activity of novel aryl carbamates, with a particular focus on compounds that can be synthesized using precursors such as 3-Ethylphenyl chloroformate. While specific data on derivatives of this compound is limited in publicly available literature, this guide offers a comparative analysis of structurally related aryl carbamates, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation. This information serves as a valuable resource for researchers aiming to explore the therapeutic potential of new chemical entities within this class.

Introduction to Aryl Carbamates

Carbamates are a significant class of organic compounds that feature prominently in medicinal chemistry and drug design. Their structural motif is a key component in a wide range of biologically active molecules, including approved drugs and investigational agents. The synthesis of carbamates is often achieved through the reaction of a chloroformate with an amine, a versatile method that allows for the introduction of diverse substituents and the fine-tuning of pharmacological properties. Aryl chloroformates, such as this compound, are valuable reagents in this process, enabling the creation of novel aryl carbamates with potential therapeutic applications. The biological activities of carbamates are diverse, encompassing antifungal, antibacterial, anticancer, and enzyme inhibitory effects.[1]

Synthesis of Aryl Carbamates: A General Protocol

The synthesis of aryl carbamates from an aryl chloroformate and an amine is a fundamental reaction in medicinal chemistry. Below is a general experimental protocol for this synthesis, which can be adapted for specific substrates and scales.

Experimental Protocol: Synthesis of an N-Aryl Carbamate

Materials:

  • Aryl Chloroformate (e.g., this compound)

  • Primary or Secondary Amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the tertiary amine base (1.1 equivalents).

  • Addition of Chloroformate: Slowly add the aryl chloroformate (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl carbamate.

  • Characterization: Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_workflow General Synthesis Workflow for N-Aryl Carbamates start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_base Add Tertiary Amine Base dissolve_amine->add_base cool_reaction Cool to 0 °C add_base->cool_reaction add_chloroformate Add Aryl Chloroformate cool_reaction->add_chloroformate reaction_stir Stir at Room Temperature (2-16h) add_chloroformate->reaction_stir monitor_tlc Monitor by TLC reaction_stir->monitor_tlc workup Aqueous Workup monitor_tlc->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end_product Pure N-Aryl Carbamate characterization->end_product

Caption: General workflow for the synthesis of N-Aryl Carbamates.

Comparative Biological Activities of Aryl Carbamates

Aryl carbamates have been reported to exhibit a wide spectrum of biological activities. The following table summarizes the activities of several substituted aryl carbamates, providing a benchmark for the evaluation of newly synthesized compounds.

Compound Class/ExampleBiological ActivityTarget/OrganismPotency (IC50/MIC)Reference
N-Aryl Carbamate DerivativesAntifungalF. graminearumEC50 = 12.50 µg/mL[2]
N-Aryl Carbamate DerivativesAntifungalF. oxysporumEC50 = 16.65 µg/mL[2]
O-phenyl-N-aryl carbamatesAcetylcholinesterase InhibitionEnzyme Assay-[3]
O-phenyl-N-aryl carbamates5-Lipoxygenase InhibitionEnzyme Assay-[3]
Coumarin-3-carboxamide DerivativesAnticancerHepG2 cell lineIC50 = 2.62–4.85 μM[4]
Coumarin-3-carboxamide DerivativesAnticancerHeLa cell lineIC50 = 0.39–0.75 μM[4]

Key Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized aryl carbamates requires robust and standardized assays. Below are detailed protocols for common in vitro assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

G cluster_workflow Biological Screening Workflow start Synthesized Aryl Carbamate primary_screening Primary Screening (e.g., Single Concentration) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Assay (e.g., IC50/EC50 Determination) hit_identification->dose_response selectivity_panel Selectivity Profiling (e.g., Against Related Targets) dose_response->selectivity_panel in_vitro_tox In Vitro Toxicity (e.g., Cytotoxicity Assay) selectivity_panel->in_vitro_tox lead_candidate Lead Candidate in_vitro_tox->lead_candidate

Caption: A typical workflow for in vitro biological screening of new compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Structure-Activity Relationships

The biological effects of aryl carbamates are often mediated through their interaction with specific enzymes or receptors, leading to the modulation of intracellular signaling pathways. For instance, some carbamates are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. The structure-activity relationship (SAR) studies of carbamates reveal that the nature and position of substituents on the aromatic ring and the amine moiety significantly influence their biological activity. Halogen substituents, for example, have been shown to be important for the antifungal activity of certain N-aryl carbamates.[5]

G cluster_pathway Hypothetical Signaling Pathway Modulation receptor Receptor enzyme1 Enzyme 1 receptor->enzyme1 enzyme2 Enzyme 2 enzyme1->enzyme2 transcription_factor Transcription Factor enzyme2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response carbamate Aryl Carbamate carbamate->enzyme1 Inhibition

Caption: Hypothetical signaling pathway inhibited by an aryl carbamate.

Conclusion

References

A Comparative Analysis of Protecting Group Strategies for Amines, Alcohols, and Carbonyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in drug development and the creation of complex molecules, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to achieve high yields and selectivity. This guide provides a comparative analysis of common protecting group strategies for three of the most frequently encountered functional groups: amines, alcohols, and carbonyls. While this guide aims to be comprehensive, it is important to note that specific protecting groups such as "3-ethylphenyl carbamate" are not widely documented in the scientific literature as standard protecting groups for amines and therefore will not be a focus of this comparative analysis. Instead, we will delve into well-established and versatile protecting groups, providing experimental data, detailed protocols, and visual aids to facilitate informed decisions in your synthetic endeavors.

Protecting Groups for Amines: A Focus on Carbamates

Amines are highly nucleophilic and basic, necessitating their protection in many synthetic transformations. Carbamates are the most common and versatile class of protecting groups for amines due to their ease of installation, stability under a wide range of conditions, and diverse deprotection methods.[1][2] This allows for orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others.[1]

Comparative Data of Common Amine Protecting Groups
Protecting GroupStructureCommon Protection ReagentsTypical Deprotection ConditionsStability
Boc (tert-Butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂O, DMAPStrong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Cbz (Carboxybenzyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl), baseCatalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-NH-R9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., Piperidine)Stable to acid and hydrogenolysis
Experimental Protocols for Amine Protection and Deprotection

Protocol 1: Boc Protection of a Primary Amine

This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate.

  • Materials: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the primary amine in THF.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-Boc protected amine.

  • Expected Yield: >90%

Protocol 2: Cbz Deprotection of a Secondary Amine

This protocol details the removal of the Cbz group via catalytic hydrogenolysis.[3]

  • Materials: Cbz-protected secondary amine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol in a flask equipped with a stir bar.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected secondary amine.

  • Expected Yield: >95%

Protecting Groups for Alcohols: Silyl Ethers and Beyond

The hydroxyl group of an alcohol is acidic and nucleophilic, often interfering with reactions involving strong bases or electrophiles.[4] Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal.[5][6] The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether.[7]

Comparative Data of Common Silyl Ether Protecting Groups for Alcohols
Protecting GroupStructureRelative Stability to Acid HydrolysisRelative Stability to Basic HydrolysisCommon Deprotection Reagents
TMS (Trimethylsilyl)R-O-Si(CH₃)₃11Mild acid (e.g., AcOH), K₂CO₃/MeOH
TES (Triethylsilyl)R-O-Si(CH₂CH₃)₃6410-100Mild acid, TBAF
TBS/TBDMS (tert-Butyldimethylsilyl)R-O-Si(CH₃)₂(C(CH₃)₃)20,00020,000TBAF, HF, CSA
TIPS (Triisopropylsilyl)R-O-Si(CH(CH₃)₂)₃700,000100,000TBAF, HF
TBDPS (tert-Butyldiphenylsilyl)R-O-Si(Ph)₂(C(CH₃)₃)5,000,00020,000TBAF, HF

Relative stability data adapted from Wikipedia.[7]

Experimental Protocols for Alcohol Protection and Deprotection

Protocol 3: TBS Protection of a Primary Alcohol

This protocol describes the protection of a primary alcohol as a tert-butyldimethylsilyl ether.

  • Materials: Primary alcohol, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the primary alcohol in DMF.

    • Add imidazole (2.5 equivalents).

    • Add TBSCl (1.2 equivalents) portionwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the TBS-protected alcohol.

  • Expected Yield: >95%

Protocol 4: TBAF Deprotection of a TBS Ether

This protocol details the removal of the TBS group using tetrabutylammonium fluoride.

  • Materials: TBS-protected alcohol, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBS-protected alcohol in THF.

    • Add TBAF solution (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the deprotected alcohol.

  • Expected Yield: >90%

Protecting Groups for Carbonyls: The Acetal Strategy

Aldehydes and ketones are susceptible to nucleophilic attack. Acetals and ketals are the most common protecting groups for carbonyls, being stable to basic and nucleophilic conditions while readily cleaved by acid.

Comparative Data of Common Carbonyl Protecting Groups
Protecting GroupStructureFormation ReagentsDeprotection ConditionsStability
Dimethyl Acetal R₂C(OCH₃)₂Methanol, acid catalyst (e.g., HCl)Aqueous acid (e.g., HCl, H₂SO₄)Stable to base, nucleophiles, and reducing agents
1,3-Dioxolane R₂C(OCH₂CH₂O)Ethylene glycol, acid catalyst (e.g., p-TsOH)Aqueous acidStable to base, nucleophiles, and reducing agents
1,3-Dithiane R₂C(SCH₂CH₂CH₂S)1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Mercury(II) salts, oxidative conditions (e.g., NBS)Stable to acid, base, nucleophiles, and reducing agents
Experimental Protocols for Carbonyl Protection and Deprotection

Protocol 5: Acetal Protection of a Ketone

This protocol describes the protection of a ketone using ethylene glycol.

  • Materials: Ketone, Ethylene glycol, p-Toluenesulfonic acid (p-TsOH), Toluene.

  • Procedure:

    • Combine the ketone, ethylene glycol (1.5 equivalents), and a catalytic amount of p-TsOH in toluene.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by distillation or column chromatography to yield the protected ketone.

  • Expected Yield: >90%

Protocol 6: Acid-Catalyzed Deprotection of an Acetal

This protocol details the removal of an acetal protecting group.

  • Materials: Acetal-protected carbonyl compound, Acetone, Water, Hydrochloric acid (1M).

  • Procedure:

    • Dissolve the acetal-protected compound in a mixture of acetone and water.

    • Add a catalytic amount of 1M hydrochloric acid.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the deprotected carbonyl compound.

  • Expected Yield: >95%

Visualizing Synthetic Strategies

Solid-Phase Peptide Synthesis (SPPS) Workflow

Solid-phase peptide synthesis is a cornerstone of modern drug discovery and biochemical research. The following diagram illustrates a typical Fmoc-based SPPS workflow.

SPPS_Workflow Resin Resin with Linker Fmoc_AA_Coupling Fmoc-Amino Acid Coupling Resin->Fmoc_AA_Coupling 1. First AA Washing_1 Washing Fmoc_AA_Coupling->Washing_1 Fmoc_Deprotection Fmoc Deprotection (Piperidine) Washing_1->Fmoc_Deprotection Washing_2 Washing Fmoc_Deprotection->Washing_2 Next_Fmoc_AA_Coupling Next Fmoc-Amino Acid Coupling Washing_2->Next_Fmoc_AA_Coupling 2. Next AA Repeat Repeat Cycle Next_Fmoc_AA_Coupling->Repeat Repeat->Washing_1 Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Purification Peptide Purification Cleavage->Purification

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protecting Group Strategy

The concept of orthogonal protection is crucial for the synthesis of complex molecules with multiple functional groups. This diagram illustrates the selective deprotection of Boc and Cbz protecting groups on a diamine.

Orthogonal_Protection Start H₂N-R-NH₂ Protect Protection Step (Boc₂O, Cbz-Cl) Start->Protect Protected Boc-HN-R-NH-Cbz Protect->Protected Deprotect_Boc Acidic Deprotection (TFA) Protected->Deprotect_Boc Selective Removal of Boc Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Protected->Deprotect_Cbz Selective Removal of Cbz Product_1 H₂N-R-NH-Cbz Deprotect_Boc->Product_1 Product_2 Boc-HN-R-NH₂ Deprotect_Cbz->Product_2

Caption: Orthogonal deprotection of Boc and Cbz protecting groups.

References

Safety Operating Guide

Proper Disposal of 3-Ethylphenyl Chloroformate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 3-Ethylphenyl chloroformate is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous material.

Disclaimer: This guide is intended for informational purposes and is based on the general properties of chloroformates and hazardous chemical waste. It is not a substitute for a formal Safety Data Sheet (SDS) specific to this compound. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for guidance tailored to your specific situation and location.

Key Data for this compound

Due to the limited availability of a specific Safety Data Sheet for this compound, the following table summarizes its known chemical properties. The hazard information is extrapolated from structurally similar chloroformate compounds and should be treated as a preliminary guide.

PropertyValueSource
Chemical Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Reactivity Highly reactive; hydrolyzes in the presence of water to yield 3-ethylphenol and hydrochloric acid. Reacts with alcohols and amines.[1]General knowledge on chloroformates
Assumed Hazards Likely to be toxic, corrosive, and a lachrymator. May cause severe skin burns and eye damage. Fatal if inhaled.Based on SDS for similar compounds like Ethyl chloroformate and Phenyl chloroformate.[2][3][4]
Incompatible Materials Water, strong oxidizing agents, bases, alcohols, and amines.[2]Based on SDS for similar compounds.

Experimental Protocol: Proper Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times when handling this compound. This includes:

    • Chemical-resistant gloves (e.g., butyl rubber).

    • Chemical safety goggles and a face shield.

    • A lab coat and closed-toe shoes.

    • Use a certified chemical fume hood to avoid inhalation of vapors.[5]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled, and sealable hazardous waste container.[5]

  • The container should be made of a material resistant to corrosive chemicals.

  • Do not mix this compound waste with other waste streams, especially incompatible materials.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Ensure the storage area is away from heat, sparks, and open flames.[2]

5. Professional Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[6][7]

  • Never pour this compound down the drain or dispose of it in the regular trash.[5] This can lead to severe environmental contamination and is illegal in most jurisdictions.

6. Spill Management:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Do not use water to clean up the spill, as this will cause a violent reaction.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response ppe Wear Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect in Designated Hazardous Waste Container fume_hood->collect_waste label_waste Label Container Correctly collect_waste->label_waste store_waste Store in Secure Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs professional_disposal Professional Disposal contact_ehs->professional_disposal spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect for Disposal contain_spill->collect_spill collect_spill->collect_waste

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 3-Ethylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 3-Ethylphenyl chloroformate. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Physicochemical Properties

This compound is a hazardous chemical that requires careful handling. Based on data for similar chloroformate compounds, the primary hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3]

  • Toxicity: Fatal if inhaled and harmful if swallowed.[1][2][4] It can be destructive to the tissues of the mucous membranes and upper respiratory tract.[4][5]

  • Flammability: Flammable liquid and vapor.[2][6] Vapors may form explosive mixtures with air.[7]

PropertyData
Appearance Colorless to light yellow liquid (typical for chloroformates)
Primary Hazards Highly flammable, Corrosive, Acutely Toxic (inhalation, oral), Causes severe skin burns and eye damage.[1][2][6]
Incompatible Materials Strong oxidizing agents, bases, alcohols, amines, and water.[4][5][7] Reacts with water to produce heat, carbon dioxide, and hydrogen chloride gas.[5]
Storage Conditions Store in a cool (2-8°C recommended), dry, and well-ventilated area in a tightly closed container under an inert gas.[1][4][5][7] Store in a corrosives-resistant container.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection from the various hazards posed by this compound.

PPE CategorySpecification
Hand Protection Wear butyl-rubber gloves for full contact.[6] Nitrile gloves may offer short-term protection but should be changed immediately upon contact.[8] Always consult the glove manufacturer's resistance guide.
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required.[8] A face shield worn over safety glasses is necessary when there is a risk of splashing or a highly exothermic reaction.[4][8]
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely is required.[8] For larger quantities or increased risk of splash, chemical-resistant coveralls (e.g., Tychem®) are recommended.[9] Closed-toe, closed-heel shoes and long pants are mandatory.[8]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[7] If exposure limits are likely to be exceeded, a full-face respirator with multi-purpose combination (US) or equivalent respirator cartridges is required.[5][9] A respiratory protection program, including fit testing, must be in place.[8]

Standard Operating Procedure (SOP) for Handling

The following step-by-step protocol must be followed when working with this compound.

3.1. Preparation

  • Area Designation: Designate a specific area within a chemical fume hood for handling this compound.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][7]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for corrosive and flammable liquids.

  • PPE Inspection: Inspect all PPE for damage before use.

3.2. Handling Procedure

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Inert Atmosphere: If the procedure is sensitive to moisture, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3][6] Use only non-sparking tools.[6][7]

  • Dispensing: Slowly dispense the required amount of this compound, avoiding splashing. Keep the container opening away from your face.

  • Container Sealing: After dispensing, securely close the container and wipe it down with a suitable decontaminating solution before returning it to storage.

  • Reaction Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

3.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all equipment and the work area with an appropriate solution.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in a designated, labeled container.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands and face thoroughly after handling.[1][6]

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area in Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Inspect PPE prep3->prep4 handle1 Don All Required PPE prep4->handle1 handle2 Use Inert Atmosphere (if needed) handle1->handle2 handle3 Ground Equipment handle2->handle3 handle4 Dispense Chemical Slowly handle3->handle4 handle5 Securely Seal Container handle4->handle5 post1 Decontaminate Work Area & Equipment handle5->post1 post2 Dispose of Hazardous Waste post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands and Face post3->post4

Caption: Standard Operating Procedure for this compound.

Spill Management Plan

In the event of a spill, immediate and decisive action is critical.

4.1. Immediate Actions

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

  • Alert: Alert laboratory personnel and the institutional safety office.

  • Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises the negative pressure of the lab.

4.2. Spill Cleanup

  • PPE: Don the appropriate level of PPE, which may include a higher level of respiratory protection than for routine handling.

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand).[6] Do not use combustible materials.

  • Neutralization (if applicable): If a suitable neutralizing agent is available and you are trained in its use, cautiously neutralize the spilled material.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure action1 Evacuate Area action2 Alert Personnel & Safety Office action1->action2 action3 Ensure Ventilation action2->action3 cleanup1 Don Appropriate PPE action3->cleanup1 cleanup2 Contain Spill with Inert Absorbent cleanup1->cleanup2 cleanup3 Collect Absorbed Material cleanup2->cleanup3 cleanup4 Place in Hazardous Waste Container cleanup3->cleanup4 cleanup5 Decontaminate Spill Area cleanup4->cleanup5

Caption: Chemical Spill Response Workflow.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste (including contaminated PPE and spill cleanup materials) in a designated, properly labeled, and sealed container.[6] Do not mix with other waste streams.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain.[2][6]

References

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